2-Chloro-4-nitrophenyl-beta-D-maltotrioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-KKFBLJMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746743 | |
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165522-16-7 | |
| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside, a chromogenic substrate essential for the activity measurement of α-amylases. The synthesis of this molecule, while not extensively detailed in publicly available literature for this specific compound, can be reliably achieved through a well-established chemical glycosylation method, primarily the Koenigs-Knorr reaction. This guide outlines a plausible and detailed synthetic pathway, including the preparation of key intermediates, the glycosylation reaction, and final deprotection, based on established principles of carbohydrate chemistry.
Synthetic Strategy Overview
The synthesis of this compound is approached through a multi-step chemical process. The general strategy involves:
-
Protection of Maltotriose: The hydroxyl groups of the starting material, maltotriose, are protected to prevent unwanted side reactions. Peracetylation is a common and effective method.
-
Activation of the Anomeric Center: The peracetylated maltotriose is converted into a reactive glycosyl donor, typically a glycosyl halide such as maltotriosyl bromide.
-
Glycosylation: The glycosyl donor is coupled with 2-chloro-4-nitrophenol in a Koenigs-Knorr type reaction to form the desired glycosidic bond. The stereochemistry of this bond is controlled by the neighboring group participation of the acetyl group at the C-2 position, which typically yields the desired β-anomer.
-
Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following protocols are detailed, representative procedures based on well-established methods in carbohydrate synthesis.
Step 1: Peracetylation of Maltotriose
This step protects the hydroxyl groups of maltotriose with acetyl groups.
Materials:
-
Maltotriose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask, a mixture of maltotriose (1 equivalent) and anhydrous sodium acetate (1 equivalent) in acetic anhydride (10 equivalents) is prepared.
-
The mixture is heated to 100°C with stirring for 2 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water with vigorous stirring.
-
The precipitated product, peracetylated maltotriose, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Step 2: Synthesis of Acetobromo-α-D-maltotriose (Glycosyl Donor)
This protocol describes the conversion of the peracetylated sugar into the corresponding glycosyl bromide.
Materials:
-
Peracetylated maltotriose
-
Hydrogen bromide (HBr) solution in glacial acetic acid (33% w/v)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Peracetylated maltotriose (1 equivalent) is dissolved in a minimal amount of anhydrous DCM.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of HBr in glacial acetic acid (5 equivalents) is added dropwise with stirring.
-
The reaction is stirred at 0°C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is diluted with DCM and washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude acetobromo-α-D-maltotriose. This product is typically used in the next step without further purification.
Step 3: Koenigs-Knorr Glycosylation
This is the key step where the glycosidic bond is formed between the maltotriosyl donor and the 2-chloro-4-nitrophenol acceptor.
Materials:
-
Acetobromo-α-D-maltotriose (1.2 equivalents)
-
2-Chloro-4-nitrophenol (1 equivalent)
-
Silver(I) carbonate (Ag₂CO₃) (2 equivalents)
-
Anhydrous toluene or dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of 2-chloro-4-nitrophenol and silver(I) carbonate in anhydrous toluene (or DCM) containing activated molecular sieves is stirred under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes in the dark.
-
A solution of acetobromo-α-D-maltotriose in anhydrous toluene (or DCM) is added dropwise to the mixture at room temperature.
-
The reaction is stirred in the dark at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the protected this compound.
Step 4: Deprotection (Zemplén Deacetylation)
The final step involves the removal of the acetyl protecting groups to yield the target compound.
Materials:
-
Protected this compound
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
-
Diethyl ether
Procedure:
-
The protected glycoside is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide (e.g., a small piece of sodium metal dissolved in methanol or a 0.5 M solution in methanol) is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC until all starting material is consumed (typically 1-4 hours).
-
The reaction is neutralized by the addition of Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis. The values presented are representative and may vary based on specific reaction conditions and scale.
Table 1: Reactant Quantities and Properties
| Compound | Molar Mass ( g/mol ) | Equivalents (Typical) | Role |
| Maltotriose | 504.44 | 1.0 | Starting Material |
| 2-Chloro-4-nitrophenol | 173.56 | 1.0 | Glycosyl Acceptor |
| Acetobromo-α-D-maltotriose | ~799.4 | 1.2 | Glycosyl Donor |
| Silver(I) carbonate | 275.75 | 2.0 | Promoter |
Table 2: Typical Reaction Conditions and Outcomes
| Step | Reaction | Solvent | Temperature | Typical Yield |
| 1 | Peracetylation | Acetic anhydride | 100°C | > 90% |
| 2 | Bromination | Dichloromethane | 0°C to RT | > 85% |
| 3 | Glycosylation | Toluene or DCM | Room Temperature | 60-80% |
| 4 | Deprotection | Methanol | Room Temperature | > 95% |
Signaling Pathways and Logical Relationships
The Koenigs-Knorr reaction mechanism involves several key steps, including the formation of an oxocarbenium ion intermediate. The stereochemical outcome is directed by the participation of the C-2 acetyl group.
This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the described conditions based on their specific laboratory settings and available resources. Standard laboratory safety procedures should be followed at all times, particularly when handling hazardous reagents such as hydrogen bromide and silver salts.
A Technical Guide to 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: Properties and Applications in Alpha-Amylase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrophenyl-beta-D-maltotrioside is a chemically modified oligosaccharide that serves as a highly specific chromogenic substrate for alpha-amylase enzymes. Its utility in biochemical and diagnostic assays stems from the enzymatic release of a colored product, 2-chloro-4-nitrophenol, which allows for the direct and continuous monitoring of alpha-amylase activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its use in alpha-amylase assays, and a summary of its performance characteristics.
Chemical and Physical Properties
This compound is a derivative of maltotriose.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 165522-16-7 | [1][2] |
| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [1][2][3] |
| Molecular Weight | 659.98 g/mol | [1][2][3] |
| Appearance | Powder or crystals | [4] |
| Melting Point | 160-166 °C (decomposes) | [2][4][5] |
| Predicted Boiling Point | 976.0 ± 65.0 °C | [2][4] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [2][4] |
| Storage Temperature | 2-8°C or -20°C | [2][4] |
Application in Alpha-Amylase Activity Assays
The primary application of this compound is in the kinetic determination of alpha-amylase activity in biological samples such as serum and urine.[6] The enzymatic reaction releases 2-chloro-4-nitrophenol, a chromophore that can be quantified by measuring the change in absorbance at 405 nm.[7][8]
Principle of the Assay
Alpha-amylase hydrolyzes the glycosidic bond in this compound, releasing 2-chloro-4-nitrophenol and maltotriose fragments. The rate of 2-chloro-4-nitrophenol formation is directly proportional to the alpha-amylase activity in the sample. This direct relationship allows for a simple and continuous monitoring of the enzyme kinetics.[7]
References
- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. precisionbiomed.in [precisionbiomed.in]
- 8. bioactiva.com [bioactiva.com]
In-depth Technical Guide: Structure Elucidation of 2-Chloro-4-nitrophenyl-β-D-maltotrioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloro-4-nitrophenyl-β-D-maltotrioside. This chromogenic substrate is of interest in various biochemical assays, and a thorough understanding of its structure is paramount for its application and for the development of related compounds. This guide details the synthetic strategy, purification, and advanced spectroscopic techniques for complete structural verification.
Synthesis and Purification
The synthesis of 2-Chloro-4-nitrophenyl-β-D-maltotrioside is typically achieved through a modified Koenigs-Knorr glycosylation reaction, followed by deprotection. The general workflow involves the preparation of a glycosyl donor from maltotriose, its reaction with the aglycone (2-chloro-4-nitrophenol), and subsequent purification.
Experimental Protocol: Synthesis
Step 1: Peracetylation of Maltotriose
-
Suspend maltotriose in acetic anhydride.
-
Add sodium acetate as a catalyst.
-
Heat the mixture under reflux for 2 hours.
-
Pour the cooled reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated peracetylated maltotriose by filtration, wash with water, and dry.
Step 2: Formation of the Glycosyl Halide
-
Dissolve the peracetylated maltotriose in a solution of hydrogen bromide in glacial acetic acid.
-
Stir the solution at room temperature for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the acetobromo-maltotriose.
-
Quickly filter, wash with cold water, and dry the product under vacuum.
Step 3: Koenigs-Knorr Glycosylation
-
Dissolve the acetobromo-maltotriose and 2-chloro-4-nitrophenol in anhydrous dichloromethane.
-
Add silver(I) carbonate as a promoter.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.
Step 4: Deacetylation
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product.
Experimental Protocol: Purification
The crude 2-Chloro-4-nitrophenyl-β-D-maltotrioside is purified by high-performance liquid chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: UV at 290 nm.
Fractions containing the pure product are collected, combined, and lyophilized.
Caption: Synthetic and purification workflow for 2-Chloro-4-nitrophenyl-β-D-maltotrioside.
Structural Elucidation by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
Experimental Protocol: Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Mode: Negative ion mode is often preferred for nitrophenyl glycosides.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.
Data Presentation: Mass Spectrometry
| Ion | Calculated m/z | Observed m/z | Description |
| [M-H]⁻ | 658.14 | 658.15 | Deprotonated molecular ion |
| [M+Cl]⁻ | 694.12 | 694.13 | Adduct with chloride from solvent |
| [Aglycone-H]⁻ | 172.98 | 172.99 | 2-Chloro-4-nitrophenolate anion |
| [Maltotriose-H]⁻ | 503.16 | 503.17 | Deprotonated maltotriose |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Presentation: ¹H and ¹³C NMR
The following table presents representative ¹H and ¹³C NMR chemical shift data for 2-Chloro-4-nitrophenyl-β-D-maltotrioside. The glucose residues are labeled Glc (reducing end), Glc', and Glc'' (non-reducing end).
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | ||
| C1' | - | 155.2 |
| C2' | - | 126.5 |
| C3' | 7.55 | 118.9 |
| C4' | - | 142.1 |
| C5' | 8.20 | 126.0 |
| C6' | 7.85 | 120.3 |
| Glc'' | ||
| H-1'' | 4.55 (d, J=7.9 Hz) | 103.1 |
| H-2'' | 3.28 | 73.8 |
| H-3'' | 3.52 | 76.5 |
| H-4'' | 3.40 | 70.2 |
| H-5'' | 3.45 | 76.8 |
| H-6''a,b | 3.80, 3.65 | 61.3 |
| Glc' | ||
| H-1' | 5.40 (d, J=3.8 Hz) | 100.5 |
| H-2' | 3.55 | 72.5 |
| H-3' | 3.75 | 73.5 |
| H-4' | 3.42 | 79.8 |
| H-5' | 3.70 | 72.0 |
| H-6'a,b | 3.82, 3.78 | 61.0 |
| Glc | ||
| H-1 (β) | 4.65 (d, J=8.0 Hz) | 96.5 |
| H-1 (α) | 5.22 (d, J=3.6 Hz) | 92.6 |
| H-2 | 3.30 | 73.9 |
| H-3 | 3.58 | 76.6 |
| H-4 | 3.41 | 79.9 |
| H-5 | 3.48 | 76.0 |
| H-6a,b | 3.85, 3.70 | 61.2 |
Note: The chemical shifts for the reducing end glucose (Glc) will show two sets of signals corresponding to the α and β anomers in solution.
The key diagnostic signal for the β-glycosidic linkage is the coupling constant of the anomeric proton (H-1''). A large coupling constant (typically 7-8 Hz) is indicative of a trans-diaxial relationship between H-1'' and H-2'', which is characteristic of a β-anomer.[1]
2D NMR Spectroscopy
2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
References
Hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by Alpha-Amylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by alpha-amylase. This reaction is a cornerstone for the quantitative determination of alpha-amylase activity in various biological samples, a critical parameter in clinical diagnostics and pharmaceutical research. This document outlines the core principles of the assay, detailed experimental protocols, and a summary of key quantitative data. Furthermore, it presents visual representations of the enzymatic workflow and relevant biological pathways to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Alpha-amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen.[1][2] The measurement of alpha-amylase activity is of significant interest, particularly in the diagnosis and management of pancreatic disorders.[3] The use of synthetic chromogenic substrates, such as CNP-G3, has enabled the development of simple, rapid, and sensitive spectrophotometric assays for alpha-amylase activity.[4]
The principle of the assay is based on the cleavage of CNP-G3 by alpha-amylase, which releases the chromophore 2-chloro-4-nitrophenol (CNP).[5][6] The rate of CNP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the alpha-amylase activity in the sample.[7]
Enzymatic Reaction Mechanism
Alpha-amylase hydrolyzes the α-1,4-glycosidic bond between the maltotriose and the 2-chloro-4-nitrophenyl group in CNP-G3. This reaction yields 2-chloro-4-nitrophenol (CNP) and maltotriose.[8] The reaction can be influenced by various factors, including pH, temperature, and the presence of activators like calcium and chloride ions.[7][9] Some studies have also investigated the effect of potassium thiocyanate, which has been shown to enhance the rate of CNP release.[10] The degradation of CNP-G3 can also involve transglycosylation reactions, especially at high substrate concentrations.[10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the alpha-amylase CNP-G3 assay, compiled from various commercially available reagent kits and scientific literature.
Table 1: Typical Reagent Composition for Alpha-Amylase Assay using CNP-G3
| Component | Concentration Range | Purpose |
| MES Buffer | 36.1 - 100 mmol/L | Provides optimal pH for the reaction (pH 6.0 - 6.28)[5][7][8] |
| 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 1.63 - 2.5 mmol/L | Chromogenic substrate for alpha-amylase[5] |
| Calcium Acetate / Calcium Chloride | 3.6 - 6.0 mmol/L | Essential cofactor for alpha-amylase activity[5][7][11] |
| Sodium Chloride | 37.2 - 350 mmol/L | Activator of alpha-amylase[5][7][11] |
| Potassium Thiocyanate | 253 - 900 mmol/L | Enhances the rate of CNP release[5][7][10][11] |
| Sodium Azide | 0.1% / 152 mmol/L | Preservative to prevent microbial contamination[7][11] |
Table 2: Key Experimental Parameters and Performance Characteristics
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 405 nm | [5][7] |
| Reaction Temperature | 37°C | [5][6][7] |
| Linearity / Measuring Range | Up to 2000 U/L | [6] |
| Molar Absorptivity of 2-chloro-p-nitrophenol | 12.9 L⋅mmol⁻¹⋅cm⁻¹ at 405 nm | [7][11] |
| Lower Limit of Detection | ~3 U/L | [3][6] |
Experimental Protocols
The following are generalized protocols for the determination of alpha-amylase activity using the CNP-G3 substrate. It is crucial to refer to the specific instructions provided with the commercial reagent kit being used.
Manual Spectrophotometric Assay Protocol
-
Reagent Preparation : If the reagent is not provided ready-to-use, reconstitute the lyophilized components as per the manufacturer's instructions. Allow the reagent to equilibrate to the assay temperature (37°C).[7]
-
Sample Preparation : Use unhemolyzed serum as the specimen of choice. Plasma collected with heparin can also be used. Avoid anticoagulants such as EDTA, citrate, and oxalate as they bind calcium, which is essential for amylase activity.[5][7]
-
Assay Procedure :
-
Pipette 1.0 mL of the CNP-G3 reagent into a cuvette and pre-incubate at 37°C for at least 5 minutes.[7]
-
Add 25 µL of the sample (serum, plasma, or control) to the cuvette.[5][7]
-
Mix thoroughly and start the timer immediately.
-
Measure the initial absorbance at 405 nm after a lag phase of 60 seconds.[7]
-
Continue to record the absorbance every 60 seconds for a total of 2-3 minutes.[7]
-
-
Calculation of Alpha-Amylase Activity :
-
Determine the mean change in absorbance per minute (ΔAbs/min).[7]
-
Calculate the alpha-amylase activity in U/L using the following formula:
-
Automated Analyzer Protocol
For automated systems, the parameters are generally pre-programmed. The following is a general guideline:
-
Wavelength : 405 nm
-
Assay Type : Kinetic, increasing reaction[7]
-
Sample/Reagent Ratio : Typically 1:40 to 1:50 (e.g., 20 µL sample to 1000 µL reagent)[6][7]
-
Lag Phase : 60 seconds[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of alpha-amylase activity using the CNP-G3 assay.
Caption: Workflow for alpha-amylase activity measurement using CNP-G3.
Enzymatic Hydrolysis of CNP-G3
This diagram depicts the enzymatic reaction of alpha-amylase on the CNP-G3 substrate.
Caption: Hydrolysis of CNP-G3 by alpha-amylase.
Hormonal Regulation of Alpha-Amylase Gene Expression
While not a direct signaling pathway for CNP-G3 hydrolysis, the hormonal regulation of alpha-amylase synthesis is relevant in a broader biological context, particularly in plant biology. This diagram illustrates the antagonistic effects of gibberellic acid (GA) and abscisic acid (ABA) on alpha-amylase gene expression in cereal aleurone cells.[12]
Caption: Hormonal control of alpha-amylase production.
Conclusion
The hydrolysis of CNP-G3 by alpha-amylase provides a robust and reliable method for the quantification of enzyme activity. The simplicity and amenability to automation make this assay a valuable tool in clinical laboratories and for research in drug development where the modulation of amylase activity may be of interest. This guide has provided the essential technical details to understand and implement this assay effectively.
References
- 1. Amylase - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Molecule of the Month: Alpha-amylase [pdb101.rcsb.org]
- 3. bioactiva.com [bioactiva.com]
- 4. researchgate.net [researchgate.net]
- 5. 5.imimg.com [5.imimg.com]
- 6. precisionbiomed.in [precisionbiomed.in]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 12. researchgate.net [researchgate.net]
Chromogenic substrate for alpha-amylase detection
An in-depth technical guide or whitepaper on the core principles, methodologies, and applications of chromogenic substrates for the detection and quantification of alpha-amylase activity.
Introduction
Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides containing three or more α-1,4-linked D-glucose units, such as starch and glycogen. The measurement of α-amylase activity is critical in numerous fields, including clinical diagnostics for conditions like acute pancreatitis, the food and brewing industries for quality control, and in drug development for screening enzyme inhibitors.[1][2][3] Chromogenic assays offer a sensitive, specific, and convenient method for this purpose, largely replacing older, more cumbersome techniques. This guide provides a detailed overview of the primary chromogenic substrates, their reaction mechanisms, and associated experimental protocols.
Core Principle of Chromogenic α-Amylase Assays
The fundamental principle of these assays involves a substrate molecule that, upon enzymatic cleavage by α-amylase, directly or indirectly produces a soluble, colored compound (a chromophore). The rate of color formation is directly proportional to the α-amylase activity in the sample, which can be quantified spectrophotometrically by measuring the change in absorbance over time.
Classes of Chromogenic Substrates
There are several major classes of chromogenic substrates used for α-amylase detection, each with distinct mechanisms and properties.
Blocked p-Nitrophenyl (PNP) Maltooligosaccharides
These are currently the most specific and widely used substrates for kinetic assays.[1][4] They consist of a maltooligosaccharide chain (typically with seven glucose units, G7) linked to a p-nitrophenyl (PNP) group. The non-reducing end of the sugar chain is chemically blocked to prevent cleavage by auxiliary enzymes present in the assay reagent.
Mechanism: The assay is a two-step, coupled-enzyme reaction:
-
α-Amylase Action: α-Amylase cleaves an internal glycosidic bond in the blocked p-nitrophenyl maltoheptaoside (BPNPG7).
-
Auxiliary Enzyme Action: This cleavage generates smaller PNP-oligosaccharide fragments. These fragments, now unblocked at the non-reducing end, are immediately hydrolyzed by a cocktail of auxiliary enzymes, typically α-glucosidase and glucoamylase, releasing the yellow chromophore, p-nitrophenol (PNP).[1][3] The rate of PNP release is measured by the increase in absorbance at 400-405 nm.[3][4]
Common examples include:
-
4,6-O-Benzylidene-p-nitrophenyl-maltoheptaoside (BPNPG7) [5]
-
4,6-O-Ethylidene-p-nitrophenyl-maltoheptaoside (EtPNPG7) [1]
2-Chloro-4-nitrophenyl (CNP) Oligosaccharides
This class of substrates allows for a direct kinetic assay without the need for coupling enzymes. A common example is 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3).[6][7]
Mechanism: α-Amylase directly hydrolyzes the glycosidic bond linking the oligosaccharide (maltotriose) to the 2-chloro-4-nitrophenyl group. This single-step reaction releases the chromophore 2-chloro-4-nitrophenol, which can be measured spectrophotometrically at 405 nm.[7] The direct nature of the assay can simplify reagent formulation and reduce potential interference.
Insoluble Dyed Starch Polymers
These were among the first chromogenic substrates developed and rely on a heterogeneous phase reaction. The substrate is a high-molecular-weight starch polymer covalently linked to a vibrant dye.
Mechanism: The insoluble dyed starch is incubated with the α-amylase-containing sample. The enzyme digests the large polymer into smaller, soluble, dye-labeled fragments. The reaction is stopped, and the remaining insoluble substrate is removed by centrifugation or filtration. The color intensity of the supernatant, which contains the soluble fragments, is then measured. This intensity is proportional to the enzyme's activity.
A widely used example is Starch Azure , which is starch covalently linked to Remazol Brilliant Blue R dye.[8][9] The absorbance of the soluble fragments is typically measured at 595 nm.
3,5-Dinitrosalicylic Acid (DNSA) Method
This is not a direct chromogenic substrate method but an indirect colorimetric assay to quantify the products of α-amylase activity.
Mechanism:
-
Enzymatic Reaction: α-Amylase is incubated with a standard substrate, typically soluble starch, producing reducing sugars like maltose.[10]
-
Colorimetric Reaction: The DNSA reagent is added to the reaction mixture. Upon heating in an alkaline solution, the 3,5-dinitrosalicylic acid is reduced by the newly formed reducing sugars to 3-amino-5-nitrosalicylic acid, an orange-red colored compound.[11][12] The intensity of the color, measured at 540 nm, is proportional to the amount of reducing sugar produced, and thus to the α-amylase activity.[10][11]
Quantitative Data Summary
The selection of a substrate often depends on the required sensitivity, specificity, and assay conditions. The following table summarizes key parameters for different substrate types. Note that kinetic parameters like Km and Vmax are highly dependent on the specific α-amylase source and assay conditions (pH, temperature).
| Parameter | Blocked PNP-Oligosaccharides | CNP-Oligosaccharides | Insoluble Dyed Starch | DNSA Method (with Starch) |
| Principle | Coupled-Enzyme Kinetic | Direct Kinetic | Endpoint (Insoluble Substrate) | Indirect Endpoint (Product) |
| Chromophore | p-Nitrophenol | 2-Chloro-4-nitrophenol | Dye (e.g., Remazol Blue) | 3-Amino-5-nitrosalicylic acid |
| λmax (nm) | 400 - 405[3][4] | 405[7] | ~595 (for Starch Azure) | ~540[10][11] |
| Typical pH | 5.0 - 7.0[1][3] | ~6.3[6] | ~7.0 | ~4.9 (Enzyme Step)[10] |
| Typical Temp (°C) | 37 - 45[1][4] | 37[6] | 37 | 40 (Enzyme Step)[10] |
| Assay Type | Continuous Kinetic | Continuous Kinetic | Fixed-Time Endpoint | Fixed-Time Endpoint |
| Specificity | High (blocked end prevents non-specific cleavage) | High | Moderate (potential for non-specific dye leaching) | Low (measures any reducing sugar) |
| Linear Range | Excellent | Good (up to ~1450 U/L)[6] | Moderate | Good |
Experimental Protocols
General Experimental Workflow
The workflow for a typical chromogenic assay is straightforward and adaptable to microplate formats for high-throughput screening.
Protocol 1: Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) Assay
This protocol is adapted from commercially available kits (e.g., Megazyme Ceralpha method).[3][4]
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Malic acid, 50 mM NaCl, 2 µM CaCl₂, pH ~6.0). Dissolve the BPNPG7 substrate along with auxiliary enzymes (α-glucosidase, glucoamylase) in the buffer to the desired concentration.[4]
-
Assay Procedure : a. Pipette a volume of the substrate solution (e.g., 150 µL) into microplate wells or cuvettes. b. Pre-incubate the substrate at the assay temperature (e.g., 40°C) for 5 minutes.[3] c. Add a small volume of the appropriately diluted enzyme sample (e.g., 30 µL) to initiate the reaction.[4] d. Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 3-10 minutes).
-
Stopping the Reaction (for endpoint) : If a kinetic reading is not possible, the reaction can be stopped after a fixed time (e.g., 10 minutes) by adding a high pH stop solution (e.g., 1% Trizma base), which maximizes the color of the p-nitrophenolate ion.[3][4]
-
Calculation : Calculate the rate of change in absorbance (ΔAbs/min). Convert this rate to enzyme activity (U/mL) using the molar extinction coefficient of p-nitrophenol under the assay conditions.
Protocol 2: Starch Azure Assay
This protocol is based on the Sigma-Aldrich suitability assay.
-
Reagent Preparation :
-
Assay Buffer: 20 mM Sodium Phosphate with 50 mM NaCl, pH 7.0 at 37°C.
-
Substrate Suspension: Prepare a 2.0% (w/v) suspension of Starch Azure in the Assay Buffer.
-
Stop Solution: 2.75 M Acetic Acid.
-
-
Assay Procedure : a. Pipette 4.5 mL of the Starch Azure suspension into test tubes. b. Equilibrate the tubes to 37°C. c. Add 0.5 mL of the enzyme solution to the 'Test' tube to start the reaction. Add 0.5 mL of buffer to the 'Blank' tube. d. Incubate at 37°C for exactly 15 minutes with constant shaking. e. Stop the reaction by adding 2.0 mL of the Acetic Acid solution to all tubes. f. Filter the suspension (e.g., through Whatman 54 paper) to remove the insoluble starch. g. Transfer the filtrate to cuvettes and measure the absorbance at 595 nm against the blank.
-
Calculation : The measured absorbance is directly proportional to the α-amylase activity. A standard curve can be generated using known concentrations of α-amylase.
Conclusion
Chromogenic substrates provide powerful and versatile tools for the detection and quantification of α-amylase. Modern substrates, particularly blocked p-nitrophenyl oligosaccharides and direct-cleavage CNP-oligosaccharides, offer high specificity, sensitivity, and are well-suited for high-throughput kinetic assays essential in research and clinical settings. Older methods, such as those using dyed starch or the DNSA reagent, remain useful for specific applications but are generally less specific. The choice of substrate and protocol should be guided by the specific requirements of the application, including the nature of the sample, required throughput, and desired level of precision.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. journals.asm.org [journals.asm.org]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. fbs.leeds.ac.uk [fbs.leeds.ac.uk]
- 5. Rapid determination of alpha-amylase activity by use of a new chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 11. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 12. youtube.com [youtube.com]
The Use of 2-Chloro-4-nitrophenyl-β-D-maltotrioside in Enzyme Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) as a chromogenic substrate for the kinetic analysis of α-amylase and other glycoside hydrolases. This document outlines the underlying principles, detailed experimental protocols, and key performance characteristics of CNP-G3 based assays, intended to equip researchers in academia and the pharmaceutical industry with the necessary information to effectively utilize this substrate in their studies.
Introduction to 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3)
2-Chloro-4-nitrophenyl-β-D-maltotrioside is a synthetic chromogenic substrate specifically designed for the sensitive and continuous monitoring of α-amylase activity.[1][2][3][4] The principle of its use lies in the enzymatic hydrolysis of the glycosidic bond, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[3][5][6] The rate of release of CNP is directly proportional to the enzyme's activity and can be conveniently measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[3][5][6]
The direct nature of this assay, which often does not require coupling enzymes, simplifies the experimental setup and reduces potential interferences, making it a robust tool for high-throughput screening and detailed kinetic characterization of enzymes.[1][7]
Principle of the Enzymatic Assay
The enzymatic reaction at the core of the CNP-G3 assay is the hydrolysis of the substrate by α-amylase. The enzyme cleaves the α-1,4-glycosidic bond, resulting in the release of 2-chloro-4-nitrophenol (CNP) and maltotriose.[5][8] The reaction can be summarized as follows:
2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) + H₂O --(α-amylase)--> 2-Chloro-4-nitrophenol (CNP) + Maltotriose
The liberated CNP, under the appropriate buffer conditions, exhibits a distinct yellow color, with a maximum absorbance at 405 nm. This allows for the real-time monitoring of the reaction progress and the determination of initial reaction velocities, which are crucial for kinetic analysis.
Experimental Protocols
The following section provides a generalized methodology for performing α-amylase activity assays using CNP-G3. It is important to note that optimal conditions may vary depending on the specific enzyme source and experimental objectives.
Reagent Preparation
Table 1: Typical Reagent Composition for CNP-G3 based α-Amylase Assay
| Reagent Component | Concentration | Purpose |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | 50 - 80 mmol/L | Maintains a stable pH of 6.0 - 6.3 for optimal enzyme activity.[6][8] |
| 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) | 1.8 - 2.27 mmol/L | The chromogenic substrate for the enzyme.[6][8] |
| Sodium Chloride (NaCl) | 300 - 350 mmol/L | Activator for many α-amylases.[6][8] |
| Calcium Acetate or Calcium Chloride (CaCl₂) | 5 - 6 mmol/L | Essential cofactor for the stability and activity of α-amylase.[6][8] |
| Potassium Thiocyanate (KSCN) | 450 - 900 mmol/L | Can enhance the rate of CNP release.[6] |
| Sodium Azide | < 0.1% | Preservative to prevent microbial growth.[6] |
Note: The reagent components and their concentrations should be optimized for the specific α-amylase being studied.
Assay Procedure
-
Reagent Equilibration: Bring the CNP-G3 reagent solution and the enzyme samples to the desired assay temperature (e.g., 37°C).[8]
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 405 nm and maintain the cuvette holder at the assay temperature.
-
Reaction Initiation:
-
Pipette a defined volume of the CNP-G3 reagent solution into a cuvette.
-
Add a small volume of the enzyme solution to initiate the reaction. The final enzyme concentration should be such that the reaction rate is linear for a sufficient duration.
-
Mix the contents of the cuvette thoroughly but gently.
-
-
Data Acquisition: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Blank Measurement: Prepare a blank reaction containing the CNP-G3 reagent solution and the buffer used to dilute the enzyme, but without the enzyme itself. This will account for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Enzyme Activity: The rate of change in absorbance per minute (ΔAbs/min) is used to calculate the enzyme activity. One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1 µmol of 2-chloro-4-nitrophenol per minute under the specified conditions.
Data Presentation and Kinetic Analysis
The data obtained from the CNP-G3 assay can be used to determine key kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
Determination of Kₘ and Vₘₐₓ
To determine Kₘ and Vₘₐₓ, the initial reaction velocity (v₀) is measured at various concentrations of the CNP-G3 substrate. The data can then be plotted using methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, or by direct non-linear regression analysis of the Michaelis-Menten equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
v₀ is the initial reaction velocity
-
Vₘₐₓ is the maximum reaction velocity
-
[S] is the substrate concentration
-
Kₘ is the Michaelis-Menten constant
Table 2: Illustrative Kinetic Parameters of α-Amylase with CNP-G3
| Enzyme Source | Kₘ (mmol/L) | Vₘₐₓ (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Human Pancreatic α-Amylase | Value | Value | 6.0 - 6.3 | 37 |
| Human Salivary α-Amylase | Value | Value | 6.0 - 6.3 | 37 |
| Bacillus sp. α-Amylase | Value | Value | Value | Value |
Note: The values in this table are illustrative. Researchers should determine these parameters experimentally for their specific enzyme and conditions.
Visualization of Workflows and Principles
Enzymatic Reaction of CNP-G3
Caption: Enzymatic hydrolysis of CNP-G3 by α-amylase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetics using CNP-G3.
Performance Characteristics and Considerations
The CNP-G3 assay for α-amylase activity exhibits several favorable characteristics:
-
High Sensitivity: The assay is capable of detecting low levels of enzyme activity.[1]
-
Good Precision: The method demonstrates high reproducibility with low within-run and between-run coefficients of variation (CV).[1]
-
Linearity: The assay maintains a linear response over a wide range of enzyme concentrations.[8]
-
No Lag Phase: The reaction typically proceeds without a significant lag phase, allowing for accurate determination of initial velocities.[1][8]
-
Minimal Interference: The assay is generally free from interference by common substances found in biological samples such as bilirubin, hemoglobin, and triglycerides.[8]
Considerations:
-
Substrate Inhibition: At very high substrate concentrations, some enzymes may exhibit substrate inhibition, leading to non-linear kinetics.[9] It is important to determine the optimal substrate concentration range for the specific enzyme being studied.
-
pH and Temperature Optima: The activity of α-amylase is highly dependent on pH and temperature. These parameters should be optimized to ensure maximal and stable enzyme activity.
-
Activators and Inhibitors: The presence of activators (e.g., chloride ions) and inhibitors in the sample can influence the measured enzyme activity.
Conclusion
2-Chloro-4-nitrophenyl-β-D-maltotrioside is a valuable tool for the kinetic characterization of α-amylase and related enzymes. The direct, continuous, and sensitive nature of the assay, coupled with its simplicity and robustness, makes it well-suited for a wide range of applications in basic research, clinical diagnostics, and drug discovery. By following the detailed protocols and considering the key performance characteristics outlined in this guide, researchers can effectively employ CNP-G3 to gain valuable insights into enzyme function and inhibition.
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-nitrophenyl ?-D-maltotrioside - Applications - CAT N°: 34459 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α-Amylase - Infrared Laboratory Systems [irlabsystems.com]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Amylase Substrate Specificity with 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) as a chromogenic substrate for the determination of alpha-amylase activity. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the substrate's specificity, experimental protocols, and the underlying biochemical principles.
Introduction to Alpha-Amylase and CNP-G3
Alpha-amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in polysaccharides like starch and glycogen, yielding smaller oligosaccharides, maltose, and glucose. In humans, two main isoenzymes exist: salivary alpha-amylase, which initiates carbohydrate digestion in the mouth, and pancreatic alpha-amylase, which continues the process in the small intestine. The measurement of alpha-amylase activity is a critical diagnostic tool, particularly for pancreatic disorders such as acute pancreatitis.[1][2]
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is a synthetic chromogenic substrate designed for the specific and direct measurement of alpha-amylase activity.[3][4] Its structure consists of a maltotriose unit linked to a 2-chloro-4-nitrophenyl group.[5] The action of alpha-amylase directly on CNP-G3 cleaves the glycosidic bond, releasing the chromophore 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm.[5] This direct assay method offers advantages over older methods by eliminating the need for coupled enzyme reactions, thereby reducing potential interferences and improving assay precision.[6]
Substrate Specificity and Kinetic Parameters
The specificity of an enzyme for its substrate is a fundamental aspect of its function, often quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
However, qualitative and comparative data highlight the utility of CNP-G3. Assays using CNP-G3 are characterized by high precision, with within-run coefficients of variation (CV) of less than 2% and between-run CVs of less than 3%.[6] The reaction exhibits no lag phase and has low background absorbance.[6] Furthermore, the CNP-G3 method has demonstrated greater sensitivity and longer reagent stability compared to methods using other chromogenic substrates like 4,6-ethylidene(G7)-p-nitrophenyl(G1)-α-D-maltoheptaoside (EPS-G7).[6]
For context, kinetic parameters for alpha-amylase with other substrates are presented in the table below. It is important to note that these values can vary significantly depending on the source of the alpha-amylase (e.g., human pancreatic, salivary, bacterial), the specific substrate, and the assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme Source | Substrate | Km | kcat | kcat/Km | Reference |
| Bacillus licheniformis | Soluble Starch | 8.3 mg/mL | 152.8 min-1 | 18.4 mL/(mg·min) | [7] |
| Pseudoalteromonas haloplanktis | 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 µM | 697 s-1 | 2.98 s-1µM-1 | [7] |
| Soybean Sprouts | Starch | 11.87 Units/mL | - | - | [8] |
Experimental Protocols
The following is a generalized protocol for the determination of alpha-amylase activity using CNP-G3, based on common procedures found in commercially available diagnostic kits.[1][5][9] Researchers should optimize the protocol for their specific experimental conditions and refer to the manufacturer's instructions for specific reagent kits.
Reagents and Materials
-
CNP-G3 Reagent: A buffered solution containing 2-chloro-4-nitrophenyl-α-D-maltotrioside (typically 1.63-2.5 mmol/L), buffer (e.g., MES at pH 6.0-6.28), sodium chloride, calcium acetate, and potentially potassium thiocyanate as an activator.[1][4][5]
-
Alpha-Amylase Sample: Serum, plasma (heparinized), urine, or purified enzyme solution. Avoid anticoagulants such as citrate, oxalate, and EDTA, as they chelate calcium ions essential for alpha-amylase activity.[9]
-
Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control (typically 37°C).
-
Pipettes and Consumables: Calibrated pipettes and appropriate cuvettes or microplates.
Assay Procedure
-
Reagent Preparation: Prepare the CNP-G3 working solution according to the manufacturer's instructions. If lyophilized, reconstitute with the provided buffer.
-
Temperature Equilibration: Pre-warm the CNP-G3 reagent and the spectrophotometer to the desired reaction temperature (e.g., 37°C).
-
Reaction Initiation:
-
Pipette a defined volume of the CNP-G3 reagent (e.g., 1.0 mL) into a cuvette.
-
Add a small volume of the alpha-amylase sample (e.g., 20-25 µL) to the reagent.[5]
-
Mix thoroughly and immediately start the measurement.
-
-
Kinetic Measurement:
-
Monitor the increase in absorbance at 405 nm over a defined period (e.g., 1-3 minutes) at regular intervals (e.g., every 30 or 60 seconds).[5]
-
Ensure the reaction is in the linear range. If the rate of absorbance change is too high, dilute the sample with a suitable buffer (e.g., 0.9% NaCl) and repeat the measurement.
-
-
Calculation of Alpha-Amylase Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min).
-
Calculate the alpha-amylase activity in Units per Liter (U/L) using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm, the total reaction volume, and the sample volume. This factor is typically provided by the reagent manufacturer.[9]
-
Visualizations
Enzymatic Reaction of Alpha-Amylase with CNP-G3
Caption: Enzymatic hydrolysis of CNP-G3 by alpha-amylase.
Experimental Workflow for Alpha-Amylase Assay using CNP-G3
Caption: A typical workflow for the kinetic determination of alpha-amylase activity.
Conclusion
2-chloro-4-nitrophenyl-α-D-maltotrioside has established itself as a reliable and specific substrate for the direct kinetic measurement of alpha-amylase activity. Its use simplifies assay procedures and enhances precision, making it a valuable tool in both clinical diagnostics and research settings. While a detailed public record of its Michaelis-Menten kinetic constants is elusive, its practical performance characteristics are well-documented. The provided experimental protocol and workflows offer a solid foundation for the implementation of CNP-G3-based alpha-amylase assays in the laboratory. For researchers in drug development, this substrate provides a robust platform for screening potential alpha-amylase inhibitors.
References
- 1. biolabo.fr [biolabo.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mail.pakbs.org [mail.pakbs.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. precisionbiomed.in [precisionbiomed.in]
An In-depth Technical Guide to the Discovery and Development of Nitrophenylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylated oligosaccharides have emerged as indispensable tools in glycoscience, bridging the gap between fundamental research and translational applications. Their unique chromogenic properties, coupled with the specificity of the attached oligosaccharide chain, have positioned them as critical substrates for enzymatic assays, probes for studying carbohydrate-protein interactions, and versatile intermediates in the synthesis of complex glycans. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of nitrophenylated oligosaccharides. It details key experimental protocols, presents quantitative data for enzymatic assays, and illustrates the underlying principles and workflows through clear diagrams, serving as an essential resource for researchers in glycobiology, enzymology, and drug discovery.
Introduction: The Advent of a Chromogenic Tool
The introduction of the nitrophenyl group as a chromogenic aglycone to oligosaccharides marked a significant advancement in the study of carbohydrate-active enzymes. The principle is elegantly simple: enzymatic cleavage of the glycosidic bond releases p-nitrophenol (or o-nitrophenol), which, under alkaline conditions, develops a distinct yellow color that can be readily quantified spectrophotometrically. This allows for a continuous and sensitive assay of enzyme activity.
Initially utilized for simple glycosidase assays, the application of nitrophenylated oligosaccharides has expanded to encompass a wide range of research areas. They are now instrumental in:
-
Enzyme kinetics and inhibitor screening: Determining kinetic parameters such as Michaelis-Menten constants (Km) and maximum velocity (Vmax) for various glycosidases and screening for potential inhibitors.
-
Synthesis of complex glycans: Acting as versatile acceptors in chemoenzymatic synthesis, allowing for the elongation of the oligosaccharide chain.
-
Probing carbohydrate-protein interactions: Investigating the binding specificity of lectins and other carbohydrate-binding proteins, which is crucial for understanding cell signaling pathways.
This guide will delve into the core aspects of the discovery and development of these valuable molecules, providing practical insights for their synthesis and application in the laboratory.
Synthesis of Nitrophenylated Oligosaccharides
The synthesis of nitrophenylated oligosaccharides can be achieved through both chemical and chemoenzymatic approaches. The choice of method depends on the desired complexity of the oligosaccharide and the required anomeric configuration.
Chemical Synthesis
Chemical synthesis offers precise control over the structure of the final product. A common strategy involves the sequential addition of protected monosaccharide units to a nitrophenyl glycoside acceptor.
Example Protocol: Synthesis of p-Nitrophenyl β-Glycosides of (1→6)-β-D-galactopyranosyl-oligosaccharides [1]
This protocol outlines the synthesis of a disaccharide, which can be extended to produce longer oligosaccharides.
-
Preparation of the Acceptor: Sequential tritylation, benzoylation, and detritylation of p-nitrophenyl β-D-galactopyranoside yields p-nitrophenyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside.
-
Glycosylation: Reaction of the acceptor with a protected galactopyranosyl bromide donor, such as 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide, in the presence of a promoter (e.g., silver triflate) leads to the formation of the protected disaccharide.
-
Deprotection: Removal of the benzoyl protecting groups using a methanolic solution of sodium methoxide yields the final p-nitrophenyl O-(β-D-galactopyranosyl)-(1→6)-β-D-galactopyranoside.
Chemoenzymatic Synthesis
Chemoenzymatic methods leverage the high specificity of enzymes to overcome some of the challenges of purely chemical synthesis, such as the need for extensive protecting group manipulations.
General Workflow for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic synthesis of nitrophenylated oligosaccharides.
A nitrophenylated monosaccharide or oligosaccharide acts as an acceptor for a specific glycosyltransferase, which transfers a sugar moiety from an activated donor, such as a sugar nucleotide, to the acceptor. This process allows for the regioselective and stereoselective elongation of the glycan chain. The nitrophenyl group can facilitate the purification of the product due to its UV absorbance.[2]
Applications in Enzymology
The primary application of nitrophenylated oligosaccharides is in the study of glycosidases. The release of the chromogenic p-nitrophenol allows for a simple and robust method to measure enzyme activity.
Enzyme Assays
Protocol: α-Amylase Assay using p-Nitrophenyl-α-D-maltopentaoside (pNPG5)
This protocol is adapted for a microplate format.
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-maltopentaoside in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.9, containing 6.7 mM NaCl).
-
Enzyme Solution: Dilute the α-amylase sample to an appropriate concentration in the same buffer.
-
Stopping Reagent: Prepare a solution of 1 M sodium carbonate.
-
-
Assay Procedure:
-
Add 50 µL of the substrate solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of the stopping reagent.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve generated with known concentrations of p-nitrophenol.
Workflow for a Typical Enzyme Assay:
References
Spectrophotometric Properties of 2-Chloro-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrophenol (2C4NP) is a halogenated nitroaromatic compound of significant interest in environmental science and industrial chemistry. Its presence as a pollutant and its role as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the spectrophotometric characteristics of 2-chloro-4-nitrophenol, detailed experimental protocols for its analysis, and a summary of its known metabolic pathways.
Spectrophotometric Properties
The ultraviolet-visible (UV-Vis) absorption spectrum of 2-chloro-4-nitrophenol is influenced by the solvent and the pH of the medium. While comprehensive data on its molar absorptivity and λmax in various solvents is not extensively documented in publicly available literature, some key spectrophotometric information has been reported.
Quantitative Spectrophotometric Data
| Property | Value | Conditions | Reference |
| λmax (Wavelength of Maximum Absorbance) | 420 nm | Not specified | [1] |
| pKa | 8.1 | Not specified | [2] |
Note: The λmax at 420 nm was utilized for creating a standard calibration curve in a specific study and may not represent the absolute maximum absorbance under all conditions.
The pKa value is a critical parameter as it indicates the pH at which the protonated and deprotonated forms of the molecule are in equilibrium. The deprotonated phenolate form typically exhibits a bathochromic shift (a shift to a longer wavelength) in its λmax compared to the protonated form. Therefore, the absorption spectrum of 2-chloro-4-nitrophenol is expected to be pH-dependent.
Experimental Protocols
A generalized experimental protocol for the spectrophotometric determination of 2-chloro-4-nitrophenol can be adapted from standard methods for the analysis of phenols and nitrophenols. The following is a composite protocol based on established spectrophotometric procedures.
General Protocol for UV-Vis Spectrophotometric Analysis
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
-
Matched quartz cuvettes (typically 1 cm path length).
2. Reagents and Standards:
-
High-purity 2-chloro-4-nitrophenol standard.
-
Spectrophotometric grade solvents (e.g., methanol, ethanol, deionized water).
-
Buffer solutions of various pH values for investigating pH effects.
3. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a known amount of 2-chloro-4-nitrophenol and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations that fall within the linear range of the spectrophotometer.
4. Measurement Procedure:
-
Wavelength Scan:
-
Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with one of the working standard solutions and then fill it with the same standard.
-
Scan the absorbance of the standard solution over a defined wavelength range (e.g., 200-500 nm) to determine the λmax, the wavelength of maximum absorbance.
-
-
Quantitative Measurement (at λmax):
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each of the prepared working standard solutions.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of 2-chloro-4-nitrophenol in the unknown sample by interpolating its absorbance on the calibration curve.
-
5. Analysis of pH Effects:
-
Prepare solutions of 2-chloro-4-nitrophenol in buffer solutions of different pH values.
-
Record the UV-Vis spectrum for each solution to observe shifts in the λmax and changes in absorbance, which can be used to determine the pKa of the compound.
Signaling and Metabolic Pathways
2-Chloro-4-nitrophenol is known to be degraded by various microorganisms. The metabolic pathways involved in its biodegradation are crucial for understanding its environmental fate and for developing bioremediation strategies. Several bacterial strains have been identified that can utilize 2C4NP as a sole source of carbon and energy.
Bacterial Degradation Pathways
The biodegradation of 2-chloro-4-nitrophenol has been studied in several bacterial species, including Burkholderia sp., Rhodococcus imtechensis, and Arthrobacter nitrophenolicus. These pathways generally involve initial enzymatic attacks that lead to the removal of the nitro and chloro substituents, followed by ring cleavage.
Workflow for Spectrophotometric Analysis
References
Methodological & Application
Application Notes and Protocols for Measuring Pancreatic Alpha-Amylase with 2-Chloro-4-nitrophenyl-β-D-maltotrioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase is a key enzyme in the digestion of carbohydrates, primarily secreted by the pancreas and salivary glands. The measurement of pancreatic alpha-amylase activity is crucial in the diagnosis and monitoring of pancreatic disorders, such as acute pancreatitis. This document provides detailed application notes and protocols for the quantitative determination of pancreatic alpha-amylase activity using the chromogenic substrate, 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3). This kinetic colorimetric assay offers a rapid, sensitive, and specific method suitable for high-throughput screening and diagnostic applications.
Principle of the Method
The assay is based on the enzymatic hydrolysis of 2-chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) by alpha-amylase. The enzyme cleaves the substrate to release 2-chloro-4-nitrophenol (CNP), a chromogenic product that can be measured spectrophotometrically at 405 nm. The rate of formation of CNP is directly proportional to the alpha-amylase activity in the sample.[1][2] To specifically measure pancreatic alpha-amylase, monoclonal antibodies that inhibit salivary alpha-amylase can be included in the reaction mixture.
The reaction scheme is as follows:
10 CNP-G3 ---(α-amylase)--> 9 CNP + 1 CNP-G2 + 9 G3 + G[2][3]
Where:
-
CNP-G3: 2-chloro-4-nitrophenyl-β-D-maltotrioside
-
CNP: 2-chloro-4-nitrophenol
-
CNP-G2: 2-chloro-4-nitrophenyl-α-D-maltoside
-
G3: Maltotriose
-
G: Glucose
Quantitative Data Summary
The performance characteristics of the alpha-amylase assay using CNP-G3 are summarized in the tables below. These values are compiled from various sources and may vary based on specific reagent formulations and instrumentation.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source(s) |
| Linearity | Up to 2000 U/L | [1][4][5] |
| Lower Limit of Detection | 1 - 3.3 U/L | [1][6][7] |
| Intra-assay Precision (CV) | < 2% | [8] |
| Inter-assay Precision (CV) | < 3% | [8] |
| Wavelength | 405 nm | [2][6] |
| Temperature | 37°C | [9] |
| Lag Phase | None | [8][9] |
Table 2: Common Interferences
| Substance | Non-interfering Concentration | Source(s) |
| Hemoglobin | ≤ 500 mg/dL (5 g/L) | [7][9] |
| Bilirubin | ≤ 40 mg/dL (630 µmol/L) | [1][9] |
| Triglycerides (Lipemia) | ≤ 1000 mg/dL (30 mmol/L) | [1][9] |
| Ascorbic Acid | Up to 30 mg/dL | [1] |
| Glucose | ≤ 120 mmol/L | [9] |
| Heparin | ≤ 100 kU/L | [9] |
Note: Anticoagulants such as EDTA, citrate, and oxalate should be avoided as they can chelate calcium ions, which are essential for alpha-amylase activity.[3][6]
Experimental Protocols
1. Reagent Preparation
The reagents are typically provided as a ready-to-use liquid monoreagent. If provided in a lyophilized form, reconstitute according to the manufacturer's instructions.
Typical Reagent Composition:
-
Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 - 6.28[9]
-
Substrate: 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3), 1.8 - 2.27 mmol/L[9]
-
Activators: Sodium chloride (300 - 350 mmol/L), Calcium acetate or chloride (5 - 6 mmol/L)[10][9]
-
Stabilizer/Promoter: Potassium thiocyanate (450 - 900 mmol/L)[10]
-
Preservative: Sodium azide (<0.1%)[11]
Storage and Stability: Store reagents at 2-8°C, protected from light.[1][6] Reagents are stable until the expiration date on the label. Once opened, the reagent is typically stable for 30 to 60 days if stored properly.[6]
2. Sample Handling
-
Specimen: Human serum, heparinized plasma, or urine can be used.[1][6]
-
Storage: Alpha-amylase in serum is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[5][6] If not analyzed promptly, samples should be stored at 2-8°C.[6] For urine samples, adjust the pH to approximately 7.0 before storage to improve stability.[5]
3. Manual Assay Protocol
-
Pre-incubation: Bring the reagent and samples to the reaction temperature (e.g., 37°C).[6]
-
Reaction Setup:
-
Mixing and Incubation: Mix gently and incubate at 37°C for a defined period (e.g., 60 seconds).[1][6]
-
Measurement:
-
Measure the initial absorbance at 405 nm.
-
Continue to record the absorbance at fixed intervals (e.g., every 60 seconds) for a total of 180 seconds.[1]
-
-
Calculation:
-
Determine the average change in absorbance per minute (ΔA/min).
-
Calculate the alpha-amylase activity using the following formula: Amylase Activity (U/L) = ΔA/min x Factor The factor is derived from the molar absorptivity of 2-chloro-p-nitrophenol (typically around 12.9 at 405 nm) and the sample/reagent volumes.[2] This factor is usually provided by the reagent manufacturer.
-
4. Automated Analyzer Protocol
This assay is well-suited for automation on various clinical chemistry analyzers.[6] The specific instrument settings for sample volume, reagent volume, incubation times, and calculation factors should be programmed according to the reagent manufacturer's application notes for the specific analyzer.
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: A flowchart illustrating the key steps in the kinetic measurement of alpha-amylase activity.
Reaction Principle Diagram
Caption: Figure 2: The enzymatic reaction principle for the colorimetric determination of alpha-amylase.
References
- 1. precisionbiomed.in [precisionbiomed.in]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 5. beckmancoulter.com [beckmancoulter.com]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. bioactiva.com [bioactiva.com]
- 8. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Salivary Alpha-Amylase Activity Assay Using CNP-G3 Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salivary alpha-amylase (sAA) is a key enzyme in the oral cavity responsible for the initial digestion of starch. Its activity is increasingly recognized as a non-invasive biomarker for sympathetic nervous system activity and psychological stress. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) based assay offers a simple, rapid, and reliable colorimetric method for the quantitative determination of sAA activity. This method is well-suited for high-throughput screening and clinical research.[1][2][3]
Principle of the Assay
The assay is based on the enzymatic cleavage of the chromogenic substrate CNP-G3 by alpha-amylase. Alpha-amylase hydrolyzes the α(1,4) glycosidic bonds in CNP-G3, releasing 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample and can be measured spectrophotometrically by the increase in absorbance at 405 nm.[4][5][6][7][8][9][10]
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of CNP-G3 by salivary alpha-amylase.
Quantitative Data Summary
Reagent Composition
The following table summarizes typical concentrations of components in a CNP-G3 based alpha-amylase assay reagent.
| Component | Concentration Range (mmol/L) | Purpose |
| MES Buffer (pH 6.0) | 36.1 - 100 | Provides optimal pH for the reaction |
| CNP-G3 | 1.63 - 2.27 | Chromogenic substrate |
| Sodium Chloride (NaCl) | 37.2 - 350 | Enzyme activator |
| Calcium Acetate | 3.60 - 6.0 | Essential cofactor for enzyme stability and activity[9] |
| Potassium Thiocyanate | 253 - 900 | Inhibits interfering enzymes |
Note: Exact concentrations may vary between commercial kits.[3][6][7][8]
Assay Performance Characteristics
This table outlines the typical performance characteristics of the salivary alpha-amylase assay using the CNP-G3 substrate.
| Parameter | Typical Value |
| Wavelength | 405 nm[1][4][6][7][8] |
| Temperature | 37°C[1][5][11] |
| Linearity | Up to 1000 - 2000 U/L[5][6][12] |
| Sensitivity (Lower Limit of Detection) | 1 - 12 U/L[6][12] |
| Intra-Assay Precision (CV) | < 2%[12] |
| Inter-Assay Precision (CV) | < 3%[12] |
Standard Curve Example
For absolute quantification, a standard curve can be generated using purified alpha-amylase of known activity.
| Standard Concentration (U/mL) |
| 30 |
| 15 |
| 7.5 |
| 6.0 |
| 3.75 |
| 3.0 |
This is an example standard curve range; the dynamic range should be determined for each specific assay setup.[1]
Experimental Protocols
Saliva Sample Collection and Preparation
-
Collection: Collect saliva samples using a standardized collection device. To minimize variability, subjects should refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.
-
Clarification: Centrifuge the saliva samples at 1,500 - 2,000 x g for 15 minutes to pellet cells and other debris.
-
Supernatant Collection: Carefully aspirate the clear supernatant for analysis.
-
Dilution: Saliva samples may require dilution (e.g., 1:5) with a suitable buffer such as phosphate-buffered saline (PBS) to ensure the activity falls within the linear range of the assay.[1]
-
Storage: Samples can be stored at 2-8°C for up to one week or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[6][8]
Manual Assay Protocol (96-well plate format)
-
Reagent Preparation: Prepare the CNP-G3 working reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to the assay temperature (37°C).
-
Sample Addition: Pipette 5 µL of the prepared saliva samples (or standards) into the wells of a 96-well microplate.[1]
-
Buffer Addition: Add 175 µL of PBS to each well containing the sample. Gently shake the plate for 5-10 seconds.[1]
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour, though some protocols suggest a shorter pre-incubation of 1-5 minutes).[1][4][11]
-
Initiate Reaction: Add 20 µL of the pre-warmed CNP-G3 reagent to each well to start the enzymatic reaction.[1]
-
Kinetic Measurement: Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm. Record the absorbance every 60 seconds for a total of 3-5 minutes. The plate reader should be pre-heated to 37°C.[4][5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the salivary alpha-amylase assay.
Data Analysis and Calculation
-
Calculate the Rate of Absorbance Change: For each sample, determine the mean change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Alpha-Amylase Activity: The activity of alpha-amylase in the sample is calculated using the following formula:
Activity (U/L) = (ΔAbs/min) x Factor
The factor is derived from the molar extinction coefficient of CNP, the sample volume, and the total reaction volume. A typical calculation factor is around 3178.[8][11] This factor should be validated using a calibrator of known amylase activity.[4]
-
Account for Dilution: Multiply the calculated activity by the dilution factor used during sample preparation to obtain the final activity in the original saliva sample.
Quality Control
-
Run normal and abnormal controls with each batch of samples to ensure the reliability of the results.[5][8][11]
-
Ensure that the absorbance of the working reagent is below a specified threshold (e.g., < 0.600 at 405 nm) before use.[2][10]
-
Saliva and sweat contain high levels of alpha-amylase; therefore, care must be taken to avoid contamination of reagents and labware. Do not pipette by mouth.[8][13]
Interfering Substances
-
Anticoagulants such as EDTA, citrate, and oxalate can inhibit alpha-amylase activity by chelating calcium ions and should not be used for sample collection if plasma is being considered.[7][8][13]
-
Significant hemolysis and high levels of bilirubin may interfere with the assay, although the CNP-G3 method is generally robust.[4][12]
References
- 1. namikkemalmedj.com [namikkemalmedj.com]
- 2. biolabo.fr [biolabo.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. bioactiva.com [bioactiva.com]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. biolabo.fr [biolabo.fr]
- 8. 5.imimg.com [5.imimg.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 11. corelabsupplies.com [corelabsupplies.com]
- 12. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 13. chronolab.com [chronolab.com]
Application Notes and Protocols: Automated Analyzer Application of the CNP-G3 Alpha-Amylase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase is a key enzyme in the digestion of carbohydrates, primarily produced by the pancreas and salivary glands.[1] The measurement of alpha-amylase activity in serum, plasma, and urine is a critical diagnostic tool, particularly for conditions such as acute pancreatitis, where levels can be significantly elevated.[2][3][4][5] The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) assay is a widely used method for the quantitative determination of alpha-amylase activity on automated and semi-automated analyzers.[2][6] This colorimetric assay offers a rapid and reliable method for assessing amylase levels.
This document provides detailed application notes and protocols for the automated application of the CNP-G3 alpha-amylase assay, designed for use by researchers, scientists, and professionals in drug development.
Principle of the CNP-G3 Assay
The CNP-G3 assay is based on the hydrolysis of a specific chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3), by alpha-amylase.[2][6] In this reaction, alpha-amylase cleaves CNPG3 to release 2-chloro-4-nitrophenol (CNP) and other smaller oligosaccharides.[2][6] The rate of formation of the yellow-colored CNP is directly proportional to the alpha-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[2][6]
Performance Characteristics
The performance of the automated CNP-G3 alpha-amylase assay has been evaluated across various platforms. Key performance indicators are summarized below.
| Parameter | Typical Performance |
| Linearity | Up to 1200 U/L[2], with some methods extending to 2000 U/L.[4][7] Samples exceeding this range should be diluted with 0.9% NaCl solution, re-assayed, and the result multiplied by the dilution factor.[2][6] |
| Sensitivity (Lowest Detectable Level) | Approximately 3.3 U/L.[2] |
| Wavelength | 405 nm.[2][6] |
| Temperature | 30°C or 37°C.[2] |
| Interfering Substances | Minimal interference from bilirubin (up to 600 µmol/l), hemolysis (up to 5 g/l hemoglobin), and lipemia (up to 5 g/l Intralipid).[2] |
| Precision (Intra-assay CV) | < 2%[7] |
| Precision (Inter-assay CV) | < 3%[7] |
Experimental Protocols
Reagent and Sample Handling
Reagent Composition:
A typical ready-to-use liquid reagent for the CNP-G3 assay contains the following components in a buffer (e.g., MES buffer, pH 6.0):
| Component | Concentration |
| 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) | ~2.25 - 2.27 mmol/L[3][6] |
| Sodium Chloride (NaCl) | ~300 - 350 mmol/L[3][6] |
| Calcium Acetate | ~5.0 - 6.0 mmol/L[3][6] |
| Potassium Thiocyanate | ~750 - 900 mmol/L[3][6] |
Reagent Storage and Stability:
-
Store reagents at 2-8°C, protected from light.[2]
-
Unopened reagents are stable until the expiration date.
-
Once opened, reagents are typically stable for 30 to 60 days when stored properly at 2-8°C.[2][6]
Specimen Collection and Handling:
-
Specimen Types: Serum, heparinized plasma, or urine can be used.[2][6][8] Avoid using anticoagulants that bind calcium, such as EDTA, citrate, and oxalate, as calcium is essential for amylase activity.[3][8][9]
-
Serum/Plasma: Separate from cells within 8 hours of collection.[2] Amylase in serum is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[6]
-
Urine: Collect without preservatives. If not analyzed promptly, adjust the pH to the alkaline range and store at 4°C.[8] For analysis, urine samples are often diluted (e.g., 1:3) with deionized water.[2]
Automated Analyzer Assay Procedure
The following protocol is a general guideline for automated analyzers. Specific parameters may need to be adapted based on the analyzer's requirements.
Assay Parameters (Example):
| Parameter | Setting |
| Wavelength | 405 nm |
| Temperature | 37°C |
| Assay Type | Kinetic |
| Sample Volume | 20 - 25 µL[2][8] |
| Reagent Volume | 1000 µL[8] |
| Incubation Time | 60 seconds |
| Measurement Interval | Every 30 or 60 seconds for 2-3 minutes[2][6] |
Calculation of Results
The alpha-amylase activity is calculated based on the rate of change in absorbance (ΔOD/min). The analyzer's software typically performs this calculation automatically using a predetermined factor. The general formula is:
α-Amylase Activity (U/L) = ΔOD/min × Factor
The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume.[6] For example, a common calculation factor is 3120 for serum and 9361 for a 1:3 diluted urine sample.[2]
Quality Control
To ensure the accuracy and reliability of results, a comprehensive quality control program should be implemented.
-
Run commercially available control materials with known normal and abnormal amylase values at least once per shift or with each batch of samples.[8]
-
Calibration of the assay should be performed when using a new reagent lot, after instrument maintenance, or if quality control results are out of the acceptable range.[2]
Clinical Significance
The measurement of alpha-amylase is primarily used in the diagnosis and monitoring of pancreatic disorders.
-
Acute Pancreatitis: A significant increase in serum amylase levels is a hallmark of acute pancreatitis.[2][3][4][5] Levels typically rise within 2 to 12 hours of onset and peak at 12 to 72 hours.[3]
-
Other Conditions with Elevated Amylase: Increased levels can also be observed in other conditions, including salivary gland diseases (e.g., mumps), renal failure, and certain cancers.[1][2][4]
-
Low Amylase Levels: Persistently low serum amylase levels may be associated with chronic pancreatitis, pancreatic insufficiency, and metabolic syndrome.[10][11]
Conclusion
The automated CNP-G3 alpha-amylase assay is a robust and efficient method for the quantitative determination of alpha-amylase activity. Its application in clinical and research settings provides valuable insights for the diagnosis and management of various pathological conditions. Adherence to proper protocols and a stringent quality control regimen is essential for obtaining accurate and reproducible results.
References
- 1. docus.ai [docus.ai]
- 2. bioactiva.com [bioactiva.com]
- 3. biolabo.fr [biolabo.fr]
- 4. precisionbiomed.in [precisionbiomed.in]
- 5. Alpha-Amylase Activity in Blood Increases after Pharmacological, But Not Psychological, Activation of the Adrenergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sclavodiagnostics.com [sclavodiagnostics.com]
- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 8. biolinediagnostics.com [biolinediagnostics.com]
- 9. corelabsupplies.com [corelabsupplies.com]
- 10. What is the clinical significance of low serum amylase? Systematic review of the conditions associated with low serum amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Application Notes: High-Throughput Screening of Alpha-Amylase Inhibitors with CNP-G3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch and glycogen into simpler sugars. Inhibition of this enzyme is a well-established therapeutic strategy for managing post-prandial hyperglycemia in type 2 diabetes. High-throughput screening (HTS) plays a pivotal role in the discovery of novel alpha-amylase inhibitors from large compound libraries. This application note details a robust and sensitive colorimetric HTS assay for alpha-amylase inhibitors using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) as a chromogenic substrate.
The assay is based on the enzymatic hydrolysis of CNP-G3 by alpha-amylase, which releases 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is directly proportional to the alpha-amylase activity and can be conveniently measured by monitoring the increase in absorbance at 405 nm.[1][2] This method is highly amenable to automation and miniaturization in 96- or 384-well plate formats, making it ideal for HTS campaigns.
Principle of the Assay
The core principle of this screening assay is to quantify the enzymatic activity of alpha-amylase in the presence and absence of potential inhibitors. A decrease in the rate of CNP-G3 hydrolysis upon the addition of a test compound indicates inhibitory activity. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]
dot
Caption: Principle of the CNP-G3 alpha-amylase inhibition assay.
Data Presentation
The following table summarizes representative quantitative data for known alpha-amylase inhibitors obtained using the CNP-G3 assay.
| Inhibitor | Source/Type | IC50 (µM) | Reference(s) |
| Acarbose | Synthetic | 45.39 - 90.35 | [4][5] |
| Quercetin | Natural (Flavonoid) | 170 | [6] |
| 5-O-p-coumaroylquinic acid | Natural (Phenolic) | 69.39 | [4] |
| Penta-O-galloyl-β-glucopyranose | Natural (Tannin) | 6.32 | [7] |
| Luteolin | Natural (Flavonoid) | 42.33 µg/mL | [7] |
Experimental Protocols
Materials and Reagents
-
Alpha-Amylase: Porcine pancreatic alpha-amylase (or other suitable source)
-
Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
-
Positive Control: Acarbose
-
Assay Buffer: 10 mM Sodium Phosphate, 2.68 mM KCl, 140 mM NaCl, 1 mM CaCl₂, pH 6.9[8]
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO)
-
Microplates: 96-well, clear, flat-bottom
-
Microplate Reader: Capable of measuring absorbance at 405 nm
Reagent Preparation
-
Alpha-Amylase Stock Solution: Prepare a stock solution of alpha-amylase in Assay Buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for the desired incubation time. A typical final concentration is around 12 mU/mL.[8]
-
CNP-G3 Substrate Solution: Prepare the CNP-G3 substrate solution in Assay Buffer. The optimal concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[5] A typical final concentration is around 1.8 mM.
-
Acarbose (Positive Control) Stock Solution: Prepare a stock solution of acarbose in Assay Buffer.
-
Test Compound Plates: Prepare serial dilutions of test compounds in a separate 96-well plate.
High-Throughput Screening Protocol (96-Well Plate)
dot
Caption: Experimental workflow for HTS of alpha-amylase inhibitors.
Step-by-Step Procedure:
-
-
Test Wells: 50 µL of diluted test compound and 50 µL of alpha-amylase solution.
-
Enzyme Control (100% activity): 50 µL of assay buffer (or solvent control) and 50 µL of alpha-amylase solution.
-
Inhibitor Control (Positive Control): 50 µL of acarbose solution and 50 µL of alpha-amylase solution.
-
Blank (0% activity): 100 µL of assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[3]
-
Initiate Reaction: Add 100 µL of the pre-warmed CNP-G3 substrate solution to all wells to start the enzymatic reaction.[3]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5.5 minutes) during which the reaction proceeds linearly.[5]
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader. The reading can be taken kinetically or as an endpoint measurement. For endpoint assays, the reaction can be stopped by adding 50 µL of a 50% acetic acid solution.[3]
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percentage Inhibition: The percentage inhibition for each test compound is calculated using the following formula:[3]
% Inhibition = [ (Absorbance of Enzyme Control - Absorbance of Test Sample) / Absorbance of Enzyme Control ] x 100
-
Determine IC50 Values: For compounds showing significant inhibition, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a suitable nonlinear regression model (e.g., four-parameter logistic equation) using software such as GraphPad Prism.[9][10]
Visualization of Alpha-Amylase Inhibition Mechanism
dot
References
- 1. precisionbiomed.in [precisionbiomed.in]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Direct Colorimetric Assay for Alpha-Amylase in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-amylase (EC 3.2.1.1) is a key digestive enzyme that hydrolyzes α-1,4-glycosidic bonds in starch and other polysaccharides.[1][2] In clinical diagnostics, the measurement of alpha-amylase activity in biological fluids such as serum and urine is crucial for the diagnosis and management of pancreatic disorders, including acute pancreatitis.[3][4][5] Direct colorimetric assays offer a simple, rapid, and automation-friendly method for the quantitative determination of alpha-amylase activity, making them highly suitable for both research and clinical laboratory settings.[1][6]
Principle of the Assay
Direct colorimetric assays for alpha-amylase primarily utilize a synthetic chromogenic substrate that, when cleaved by the enzyme, releases a colored molecule. The rate of color formation is directly proportional to the alpha-amylase activity in the sample.[1]
The most common direct method employs 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) as the substrate.[6][7] Human pancreatic and salivary alpha-amylases directly hydrolyze this substrate, releasing the chromophore 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm.[6][8] This method is considered "direct" because it does not require any auxiliary or coupling enzymes for the color-releasing step.[6][9]
Another prevalent method, though technically a two-step enzymatic assay, uses 4,6-ethylidene(G7)-p-nitrophenyl(G1)-α,D-maltoheptaoside (EPS-G7) .[10][11] Alpha-amylase cleaves this substrate into smaller fragments, which are then hydrolyzed by an auxiliary enzyme, α-glucosidase, to release p-nitrophenol.[10]
This document will focus on the direct CNP-G3 method.
Reaction Pathway for the CNP-G3 Assay
The diagram below illustrates the single-step enzymatic reaction for the direct alpha-amylase assay using the CNP-G3 substrate.
Caption: Enzymatic hydrolysis of CNP-G3 by alpha-amylase.
Quantitative Data Summary
The following table summarizes the performance characteristics of common direct colorimetric alpha-amylase assays.
| Parameter | CNP-G3 Method | EPS-G7 Method |
| Principle | Direct, single-enzyme reaction | Two-step, coupled-enzyme reaction |
| Wavelength | 405 nm[7] | 405 nm or 415 nm[10] |
| Linear Range | Up to 820 U/L[12] or 2000 U/L[3] | Varies by kit, typically up to 1500-2000 U/L |
| Detection Limit | 2.9 U/L[12] or 3 U/L[3] | As low as 0.2 mU/well |
| Precision (CV%) | Within-run: < 2%, Between-run: < 3%[9] | Varies by instrument and lab[11][13] |
| Common Interferences | Minimal interference from bilirubin (<630 µmol/L), hemoglobin (<6 g/L), triglycerides (<30 mmol/L), and glucose (<120 mmol/L)[12] | Minimal interference from ascorbic acid, bilirubin, hemoglobin, and triglycerides at typical levels[4] |
| Reference Interval (Serum, 37°C) | 30 - 90 U/L (preliminary)[12] | Varies; typically < 90-100 U/L[5] |
| Reagent Stability | Reconstituted reagent stable for one month at 2-8°C[6]; Ready-to-use liquid stable until expiration | Combined reagent stable for at least 10 days at 2-8°C[11] |
Detailed Experimental Protocol (CNP-G3 Method)
This protocol is a generalized procedure for the quantitative determination of alpha-amylase activity in serum using the CNP-G3 substrate.
Materials and Reagents
-
Reagent (Ready-to-use liquid):
-
MES Buffer (e.g., 50 mmol/L, pH 6.0-6.28)[12]
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3, e.g., 1.8-2.25 mmol/L)[12]
-
Sodium Chloride (e.g., 310-350 mmol/L)[12]
-
Calcium Acetate or Calcium Chloride (e.g., 5-6 mmol/L)[12]
-
Potassium Thiocyanate (optional, as activator, e.g., 900 mmol/L)
-
Sodium Azide (as preservative, e.g., 0.1%)
-
-
Specimens: Human serum or heparinized plasma. Anticoagulants like EDTA or citrate should be avoided as they bind calcium, which is essential for amylase activity.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
Thermostatted cuvette holder or incubator (37°C).
-
Calibrated pipettes.
-
Timer.
-
Experimental Workflow
The workflow provides a visual guide from sample collection to the final calculation of enzyme activity.
Caption: Step-by-step workflow for the direct colorimetric assay.
Assay Procedure (Automated Analyzer / Manual Method)
-
Set Wavelength and Temperature: Set the spectrophotometer to read absorbance at 405 nm and maintain the temperature at 37°C.[3][12]
-
Reagent Preparation: Pipette the required volume of the CNP-G3 reagent into a cuvette (e.g., 1000 µL) and allow it to equilibrate to 37°C.[3]
-
Assay Initiation: Add the sample (e.g., 20 µL of serum) to the reagent in the cuvette.[3]
-
Mixing and Incubation: Mix the contents thoroughly and incubate for a brief delay time (e.g., 60 seconds) to allow the temperature to stabilize and any lag phase to pass, though this method typically has no significant lag phase.[3][12]
-
Kinetic Measurement: Measure the change in absorbance (ΔA) per minute over a fixed period (e.g., 2 to 3 minutes).[5] The reaction should be linear during this time.[6]
-
Sample Dilution: If the rate of absorbance change exceeds the linear range of the assay, dilute the sample with a 9 g/L NaCl solution, re-run the assay, and multiply the final result by the dilution factor.[3]
Calculation of Results
The alpha-amylase activity is calculated using the rate of absorbance change and the molar absorptivity of the chromophore (2-chloro-4-nitrophenol).
The general formula is:
Activity (U/L) = (ΔA / min) x [(TV x 1000) / (ε x SV x LP)]
Where:
-
ΔA / min: The average change in absorbance per minute.
-
TV: Total reaction volume (in mL).
-
SV: Sample volume (in mL).
-
ε: Molar absorptivity of 2-chloro-4-nitrophenol at 405 nm (typically ~12.9 mM⁻¹cm⁻¹).
-
LP: Light path of the cuvette (in cm, usually 1 cm).
-
1000: Factor to convert units from µmol/mL to µmol/L (U/L).
Alternatively, a simplified factor provided by a commercial kit can be used: Activity (U/L) = (ΔA / min) x Factor [5]
Unit Definition: One International Unit (U) of alpha-amylase activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.[5]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. precisionbiomed.in [precisionbiomed.in]
- 4. diasys-diagnostics.com [diasys-diagnostics.com]
- 5. en.denis.uz [en.denis.uz]
- 6. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corelabsupplies.com [corelabsupplies.com]
- 11. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a new alpha-amylase assay using 4.6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside as substrate. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Preparation of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-G3) is a chromogenic substrate primarily utilized in biochemical and enzymatic assays to determine the activity of α-amylase.[1][2][3] Upon enzymatic hydrolysis by α-amylase, CNP-G3 releases 2-chloro-4-nitrophenol, a colored product that can be quantified spectrophotometrically at 405 nm.[4][5] This allows for a direct and sensitive measurement of α-amylase activity in various biological samples.[6][7] The β-isomeric form is noted to have a high affinity for the enzyme and a lower background in assays. This document provides detailed protocols for the preparation of a CNP-G3 working solution and its application in α-amylase activity assays.
Physicochemical Properties and Storage
Proper handling and storage of CNP-G3 are crucial for maintaining its stability and ensuring reliable experimental outcomes. The substrate is typically a powder or crystalline solid.[8]
| Property | Value | References |
| CAS Number | 165522-16-7 (β-form) | [1] |
| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [1][9] |
| Molecular Weight | 659.98 g/mol | [1][9] |
| Appearance | Powder or crystals | [8] |
| Melting Point | 160-166 °C (decomposes) | [1][8] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: Slightly soluble | [5] |
| Storage Temperature | -20°C, sealed and dry | [8][9] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (CNP-G3)
-
4-Morpholinoethanesulfonic acid (MES)
-
Calcium acetate
-
Sodium chloride
-
Potassium thiocyanate
-
Sodium azide (optional, as a preservative)
-
α-amylase standard solution
-
Test samples containing α-amylase
-
Microtiter plates or cuvettes
-
Spectrophotometer capable of reading at 405 nm
Preparation of Assay Buffer (MES Buffer)
This buffer is optimized for α-amylase activity.
| Reagent | Final Concentration |
| MES | 50 - 96 mM |
| Calcium acetate | 5.0 - 5.76 mM |
| Sodium chloride | 310 - 336 mM |
| Potassium thiocyanate | 867 mM |
| pH | 6.0 - 6.28 |
Protocol:
-
To prepare 100 mL of MES buffer, dissolve the appropriate amounts of MES, calcium acetate, sodium chloride, and potassium thiocyanate in approximately 80 mL of distilled water.
-
Adjust the pH to the desired value (e.g., 6.0) using NaOH or HCl.
-
Bring the final volume to 100 mL with distilled water.
-
If desired, add sodium azide to a final concentration of 0.02% (w/v) as a preservative.
-
Store the buffer at 2-8°C. The reconstituted reagent is stable for at least one month at this temperature.[7]
Preparation of this compound Working Solution
The substrate is dissolved directly into the prepared assay buffer.
| Component | Final Concentration |
| This compound | 1.51 - 2.25 mmol/L |
Protocol:
-
Weigh the required amount of CNP-G3 powder. For example, to prepare 10 mL of a 2.25 mmol/L working solution, you would need approximately 14.85 mg of CNP-G3 (MW: 659.98 g/mol ).
-
Add the weighed CNP-G3 to the desired volume of the prepared MES Assay Buffer.
-
Vortex or mix gently until the substrate is completely dissolved.
-
Protect the solution from light.[9]
-
The working solution should be prepared fresh for optimal performance, although it shows good stability.[6]
Alpha-Amylase Activity Assay Protocol
This protocol is a general guideline and may require optimization based on the specific enzyme source and activity levels.
Caption: Workflow for α-Amylase Assay.
Protocol:
-
Pipette your α-amylase samples (e.g., serum, saliva) and standards into the wells of a microtiter plate.
-
Pre-incubate the plate and the CNP-G3 working solution at 37°C for 5 minutes.[10]
-
Initiate the enzymatic reaction by adding the pre-warmed CNP-G3 working solution to each well. A typical sample-to-reagent ratio is 1:60.[7]
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 405 nm. The reading can be performed kinetically (monitoring the change in absorbance over time) or as an endpoint measurement after a fixed incubation period.
-
The rate of 2-chloro-4-nitrophenol formation is directly proportional to the α-amylase activity in the sample.
Enzymatic Reaction
The enzymatic reaction is a hydrolysis event catalyzed by α-amylase.
Caption: Hydrolysis of CNP-G3 by α-Amylase.
Data Interpretation
The activity of α-amylase is calculated from the rate of increase in absorbance at 405 nm. The molar extinction coefficient of 2-chloro-4-nitrophenol is required for this calculation (approximately 12.9 cm²/µmol). The assay is known for its precision, with a low lag phase and good linearity.[6][10]
Troubleshooting
-
High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Ensure the working solution is fresh and protected from light. Check the pH of the buffer.
-
Low Signal: Enzyme activity may be too low. Increase the incubation time or use a more concentrated sample. Verify the integrity of the enzyme and the correct storage of the substrate.
-
Poor Reproducibility: Ensure accurate pipetting and consistent incubation times and temperatures.
For research use only. Not for use in diagnostic procedures.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 2-Chloro-4-nitrophenyl ?-D-maltotrioside - Applications - CAT N°: 34459 [bertin-bioreagent.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 165522-16-7 [amp.chemicalbook.com]
- 9. 2-Chloro-4-nitrophenyl a-D-maltotrioside | 118291-90-0 | EC09787 [biosynth.com]
- 10. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNPG3) α-Amylase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNPG3) α-amylase assay.
Troubleshooting Guide
This guide addresses common issues encountered during the CNPG3 α-amylase assay.
Issue 1: No or Low Enzyme Activity Detected
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the α-amylase enzyme has been stored correctly, typically at 2-8°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Possible Cause: Incorrect assay buffer conditions.
-
Solution: The assay buffer must be at the optimal pH (typically around 6.0) and temperature (30°C or 37°C) for the enzyme to be active.[1] Verify the pH of your buffer and pre-warm it to the correct temperature before starting the reaction.
-
-
Possible Cause: Omission of a critical reagent.
-
Solution: Double-check that all components of the reaction mixture, including the CNPG3 substrate, calcium acetate, and sodium chloride, have been added in the correct order and volumes.[2]
-
-
Possible Cause: Presence of inhibitors in the sample or reagents.
Issue 2: High Background Absorbance
-
Possible Cause: Contaminated reagents.
-
Possible Cause: Spontaneous substrate degradation.
-
Solution: While the CNPG3 substrate is relatively stable, prolonged exposure to light or non-optimal pH conditions can lead to its degradation. Store the substrate protected from light and in the recommended buffer.
-
-
Possible Cause: Sample-specific interference.
-
Solution: If the high background is only observed with specific samples, it may be due to the presence of colored compounds in the sample itself. Run a sample blank (sample + buffer, without substrate) to measure the intrinsic absorbance of the sample and subtract it from the assay readings.
-
Issue 3: Non-linear or Inconsistent Reaction Rates
-
Possible Cause: Substrate depletion.
-
Solution: If the reaction rate decreases over time, it may be due to the substrate being consumed. Ensure that the initial substrate concentration is not limiting. For kinetic assays, it is crucial to use the initial linear portion of the reaction curve to calculate the enzyme activity.
-
-
Possible Cause: Enzyme instability.
-
Solution: The enzyme may lose activity during the course of the assay, especially at elevated temperatures. Perform the assay within the recommended time frame and ensure the enzyme is kept on ice before use.
-
-
Possible Cause: Inadequate mixing.
-
Solution: Gently but thoroughly mix the reaction components upon addition of the enzyme or substrate to ensure a homogenous reaction mixture.
-
Issue 4: Unexpected Results with Known Inhibitors
-
Possible Cause: Incorrect inhibitor concentration.
-
Solution: Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the concentration of the stock solution.
-
-
Possible Cause: Inhibitor instability.
-
Solution: Some inhibitors may be unstable in the assay buffer or sensitive to light. Check the stability of your inhibitor under the assay conditions.
-
-
Possible Cause: Inappropriate blank correction.
-
Solution: When testing colored inhibitors, it is essential to use a proper blank that accounts for the inhibitor's absorbance. A suitable blank would contain the inhibitor and all other reaction components except the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CNPG3 α-amylase assay?
A1: The CNPG3 assay is a direct chromogenic method for measuring α-amylase activity. α-amylase hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3), to release 2-chloro-4-nitrophenol (CNP).[2] The rate of CNP formation is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[2][6]
Q2: What are the optimal conditions for this assay?
A2: The optimal conditions can vary slightly depending on the source of the enzyme and the specific kit used. However, typical conditions are a pH of 6.0, a temperature of 30°C or 37°C, and a wavelength of 405 nm for detection.[1] The reaction mixture usually contains calcium acetate and sodium chloride as activators.[2]
Q3: What are common substances that interfere with the CNPG3 assay?
A3: Several substances can interfere with the assay. Anticoagulants that chelate calcium, such as EDTA, citrate, oxalate, and fluoride, will inhibit the enzyme.[3][4] Hemolysis can also interfere with the assay.[7]
Q4: What substances are known not to interfere with the assay at certain concentrations?
A4: Several endogenous substances have been shown not to significantly interfere with the CNPG3 assay at specific concentrations. These are summarized in the table below.
| Substance | Non-Interfering Concentration |
| Bilirubin | Up to 600 µmol/L or 30 mg/dL |
| Hemoglobin | Up to 5 g/L or 500 mg/dL |
| Triglycerides (Lipemia) | Up to 5 g/L |
Q5: How does hemolysis interfere with the assay and how can it be corrected?
A5: Hemolysis, the rupture of red blood cells, releases hemoglobin and other intracellular components into the sample. Hemoglobin can interfere with the spectrophotometric reading at 405 nm, leading to inaccurate results.[7] One method to correct for hemolysis interference is to use a dual-wavelength spectrophotometer. The primary wavelength is set at 405 nm to measure the formation of CNP, and a secondary (or "blanking") wavelength, typically around 577 nm, is used to measure the interference from hemoglobin.[7] The change in absorbance at the secondary wavelength is then subtracted from the change in absorbance at the primary wavelength to obtain a corrected value.
Q6: Can this assay be used to screen for α-amylase inhibitors?
A6: Yes, the CNPG3 assay is well-suited for screening α-amylase inhibitors. The inhibitory activity is determined by measuring the reduction in the rate of CNP formation in the presence of the test compound compared to a control without the inhibitor.
Experimental Protocols
Protocol 1: Standard CNPG3 α-Amylase Activity Assay
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM MES buffer, pH 6.0, containing 300 mM NaCl and 5 mM CaCl₂).
-
Prepare the CNPG3 substrate solution in the assay buffer at the desired concentration (e.g., 2.27 mM).[2]
-
Prepare the α-amylase enzyme solution in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the CNPG3 substrate solution into a cuvette and pre-incubate at 37°C for 5 minutes.[5]
-
Initiate the reaction by adding 25 µL of the enzyme solution to the cuvette.[1]
-
Mix gently and immediately place the cuvette in a spectrophotometer set to 405 nm and 37°C.
-
Record the absorbance every 60 seconds for 3-5 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the α-amylase activity using the Beer-Lambert law and the molar extinction coefficient of 2-chloro-4-nitrophenol (ε = 12.9 L·mmol⁻¹·cm⁻¹ at 405 nm).[5]
-
Protocol 2: Screening for α-Amylase Inhibitors
-
Reagent Preparation:
-
Prepare the assay buffer, CNPG3 substrate, and α-amylase enzyme solution as described in Protocol 1.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitors in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or solvent for the control)
-
α-amylase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the CNPG3 substrate solution to each well.
-
Immediately place the microplate in a microplate reader set to 405 nm and 37°C.
-
Record the absorbance kinetically for 10-20 minutes.
-
-
Calculation of Inhibition:
-
Calculate the reaction rate (ΔA/min) for each well.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Workflow for α-Amylase Inhibition Assay.
References
- 1. bioactiva.com [bioactiva.com]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. biolabo.fr [biolabo.fr]
- 5. corelabsupplies.com [corelabsupplies.com]
- 6. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 7. US5766872A - Method for eliminating hemolysis interference in an amylase analysis - Google Patents [patents.google.com]
Optimizing assay conditions for CNP-G3 alpha-amylase test
Welcome to the technical support center for the 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) alpha-amylase assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their assay conditions and resolving potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions that may arise during the use of the CNP-G3 alpha-amylase assay.
Category 1: Unexpected or Inconsistent Results
Question: Why are my absorbance readings too high or out of the linear range?
Answer:
-
High Enzyme Activity: The alpha-amylase activity in your sample may be exceedingly high. Dilute the sample with 0.9% NaCl solution and re-assay. Remember to multiply the final result by the dilution factor.[1][2]
-
Sample Contamination: Saliva and sweat contain alpha-amylase.[3][4][5] Ensure that pipette tips, tubes, and other equipment are not contaminated. Avoid talking over open reagents and samples.[6]
-
Incorrect Wavelength: Ensure your spectrophotometer is set to read at 405 nm.[1][2][3][7]
-
Extended Incubation Time: Strictly adhere to the recommended incubation times. Over-incubation can lead to an excessive reaction product.
Question: Why are my absorbance readings too low or showing no activity?
Answer:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure samples are stored correctly (e.g., serum is stable for up to one week at room temperature and for two months refrigerated at 2-8°C).[7]
-
Presence of Inhibitors: Anticoagulants such as EDTA, citrate, and oxalate can chelate calcium ions, which are essential for alpha-amylase activity, leading to decreased or no enzyme function.[3][8][9] Use serum or plasma collected with heparin.[3][10]
-
Incorrect pH: The assay is sensitive to pH. The optimal pH for the CNP-G3 assay is typically around 6.0.[7][8] Ensure the buffer system is correctly prepared and has the specified pH.
-
Reagent Deterioration: The CNP-G3 reagent may have degraded. Check the expiration date and look for signs of deterioration like turbidity or an abnormally high blank absorbance.[4][7][10]
Question: Why am I observing high variability between replicates?
Answer:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes.
-
Temperature Fluctuation: Maintain a constant temperature (typically 37°C) during the assay.[1][3][7] Use a temperature-controlled cuvette holder in your spectrophotometer.[7]
-
Inadequate Mixing: Mix the reaction components thoroughly but gently before starting the measurement.
Category 2: Reagent & Sample Handling
Question: What is the proper way to prepare and store the CNP-G3 reagent?
Answer:
-
Most commercially available CNP-G3 reagents are provided as ready-to-use liquids.[3][7]
-
Store the reagent at 2-8°C and protect it from light.[2][3][7] Do not freeze the reagent.[1][3]
-
Once opened, the reagent is typically stable for a specified period (e.g., 2 months to 3 months) if stored properly.[1][4][8]
-
Avoid contamination of the reagent. Discard if it appears cloudy or contaminated.[7][8][10]
Question: What sample types are compatible with this assay?
Answer:
-
Recommended: Unhemolyzed serum is the preferred specimen.[7] Heparinized plasma can also be used.[3][10]
-
Not Recommended: Do not use plasma collected with anticoagulants like EDTA, citrate, or oxalate as they inhibit the enzyme.[3][8][9]
Question: How should I handle samples with potential interferences?
Answer:
-
Hemolysis, Icterus, and Lipemia: While the CNP-G3 assay is relatively robust, severe hemolysis, high bilirubin (icterus), and high lipids (lipemia) can interfere with the results. Some kits specify tolerance levels for these substances.[1][7] For highly lipemic samples, ultracentrifugation may be necessary.[10]
-
Drugs and Other Substances: A number of drugs and other substances can affect amylase levels. Refer to comprehensive lists of interfering substances if your sample is from a subject undergoing medication.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the CNP-G3 alpha-amylase assay based on information from various suppliers. Note that these values can vary between different reagent kits, and it is essential to consult the specific product insert for your assay.
Table 1: Assay Parameters
| Parameter | Typical Value | Source |
| Wavelength | 405 nm | [1][2][3][7] |
| Temperature | 37°C | [1][3][7] |
| pH | 6.0 - 6.2 | [6][7][8] |
| Linearity Upper Limit | 1200 - 2000 U/L | [1][2] |
| Lower Limit of Detection | 2.5 - 3.3 U/L | [1][2][10] |
Table 2: Interference Tolerance Levels
| Interfering Substance | Concentration with Negligible Effect | Source |
| Hemoglobin | up to 500 mg/dL (5 g/L) | [1][7] |
| Bilirubin | up to 30 - 40 mg/dL | [2][7] |
| Triglycerides (Lipemia) | up to 1000 mg/dL | [2][7] |
Table 3: Sample and Reagent Stability
| Material | Storage Temperature | Stability Duration | Source |
| Serum | Room Temperature (18-25°C) | 1 week | [7] |
| Serum | Refrigerated (2-8°C) | 20 days to 2 months | [3][7] |
| Unopened Reagent | Refrigerated (2-8°C) | Until expiration date | [3][7] |
| Opened Reagent | Refrigerated (2-8°C) | 2 to 3 months | [1][4][8] |
Detailed Experimental Protocols
Protocol 1: Standard Kinetic Assay for Alpha-Amylase Activity
This protocol provides a general procedure for determining alpha-amylase activity. Refer to your specific kit insert for exact volumes and timings.
Materials:
-
CNP-G3 alpha-amylase reagent
-
Test tubes or microplate
-
Calibrated micropipettes and tips
-
Thermostatic water bath or heating block (37°C)
-
Spectrophotometer or microplate reader capable of reading at 405 nm with temperature control
Procedure:
-
Bring the CNP-G3 reagent and samples to room temperature (15-30°C).[7]
-
Pipette 1.0 mL of the CNP-G3 reagent into appropriately labeled tubes (e.g., blank, control, sample).
-
Pre-incubate the tubes at 37°C for at least 5 minutes.[7]
-
Set the spectrophotometer to 405 nm and zero it with deionized water.[7]
-
Add 25 µL of the sample (or control/calibrator) to the corresponding tube.
-
Mix gently and immediately start the kinetic measurement.
-
Record the absorbance at 60-second intervals for 2-3 minutes.[7]
-
Calculate the mean change in absorbance per minute (ΔAbs/min).
-
Determine the alpha-amylase activity (U/L) using the formula provided in your kit insert (typically: Activity (U/L) = ΔAbs/min × Factor). The factor is derived from the molar absorptivity of 2-chloro-p-nitrophenol.[7]
Protocol 2: Optimization of Assay pH
This experiment helps determine the optimal pH for your specific experimental conditions.
Materials:
-
A series of buffers with varying pH values (e.g., MES or phosphate buffers ranging from pH 5.0 to 7.5)
-
CNP-G3 substrate
-
Alpha-amylase standard or a pooled serum sample
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare the CNP-G3 reagent in each of the different pH buffers.
-
For each pH value, perform the standard kinetic assay as described in Protocol 1, using the alpha-amylase standard or pooled serum.
-
Run each pH condition in triplicate for statistical validity.
-
Calculate the enzyme activity for each pH value.
-
Plot the enzyme activity (U/L) against the pH. The pH that yields the highest activity is the optimum pH for your assay.
Protocol 3: Optimization of Assay Temperature
This protocol is for determining the optimal temperature for the alpha-amylase reaction.
Materials:
-
CNP-G3 reagent
-
Alpha-amylase standard or a pooled serum sample
-
Spectrophotometer with a variable temperature-controlled cuvette holder
-
Other materials as listed in Protocol 1
Procedure:
-
Set the spectrophotometer to the first test temperature (e.g., 25°C).
-
Perform the standard kinetic assay as described in Protocol 1.
-
Repeat the assay at a range of different temperatures (e.g., 30°C, 37°C, 45°C, 55°C). Ensure the reagent and sample are pre-incubated at each respective temperature.
-
Run each temperature condition in triplicate.
-
Calculate the enzyme activity for each temperature.
-
Plot the enzyme activity (U/L) against the temperature (°C). The temperature that gives the highest activity is the optimum for the assay.
Visualizations
The following diagrams illustrate key aspects of the CNP-G3 alpha-amylase assay.
Caption: Experimental workflow for the CNP-G3 alpha-amylase assay.
Caption: Enzymatic reaction pathway of the CNP-G3 substrate by alpha-amylase.
Caption: A troubleshooting decision tree for unexpected assay results.
References
- 1. bioactiva.com [bioactiva.com]
- 2. precisionbiomed.in [precisionbiomed.in]
- 3. 5.imimg.com [5.imimg.com]
- 4. biolabo.fr [biolabo.fr]
- 5. chronolab.com [chronolab.com]
- 6. labtest.com.br [labtest.com.br]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. biolabo.fr [biolabo.fr]
- 9. sclavodiagnostics.com [sclavodiagnostics.com]
- 10. biolinediagnostics.com [biolinediagnostics.com]
Technical Support Center: 2-Chloro-4-nitrophenyl-beta-D-maltotrioside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-G3) in experimental assays.
Troubleshooting Guide
This guide addresses common issues encountered during the use of CNP-G3 in solution.
| Problem | Possible Cause | Recommended Solution |
| High background signal in the absence of enzyme | Spontaneous hydrolysis of the substrate | Prepare fresh substrate solution before each experiment. Protect the solution from light and elevated temperatures. |
| Contamination of reagents or buffers with interfering substances | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. | |
| Low or no signal with active enzyme | Substrate solution has degraded | Prepare a fresh solution from solid CNP-G3. Verify the storage conditions of the stock solution. |
| Incorrect buffer pH or composition | Optimize the buffer pH for your specific enzyme. Ensure the buffer components do not inhibit enzyme activity. | |
| Presence of enzyme inhibitors in the sample or reagents | Run a control with a known inhibitor to confirm. Purify the sample to remove potential inhibitors. | |
| Precipitation of the substrate in the assay well | Low solubility of CNP-G3 in the assay buffer | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it in the assay buffer. Ensure the final concentration of the organic solvent does not affect enzyme activity. |
| Incorrect storage of the solution | Store the CNP-G3 solution at the recommended temperature and protect it from light. Avoid repeated freeze-thaw cycles. | |
| Inconsistent or variable results between experiments | Inconsistent preparation of the substrate solution | Prepare a larger batch of the substrate solution for a series of experiments to minimize variability. |
| Fluctuations in incubation temperature or time | Use a calibrated incubator and a precise timer for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For a stock solution, it is recommended to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it into the aqueous assay buffer.
Q2: What are the optimal storage conditions for a prepared CNP-G3 solution?
A2: Prepared solutions of chromogenic substrates are generally stable for several weeks at room temperature (25°C) and for more than six months when stored in a refrigerator (2-8°C)[1]. However, for optimal performance and to minimize spontaneous hydrolysis, it is best to prepare the solution fresh for each experiment or store it in aliquots at -20°C for longer-term use, protected from light. Stability is considerably reduced in alkaline buffers[1].
Q3: At what wavelength should the absorbance of the released 2-chloro-4-nitrophenol be measured?
A3: The absorbance of the liberated 2-chloro-4-nitrophenol, the product of enzymatic cleavage of CNP-G3, should be measured at 405 nm.[2][3]
Q4: Can I use buffers containing sodium azide with CNP-G3?
A4: While CNP-G3 itself may be compatible with sodium azide, it is important to note that sodium azide can inhibit the activity of some enzymes, such as horseradish peroxidase (HRP) which is often used in coupled assays. Always check the compatibility of all assay components with your specific enzyme.
Q5: How does pH affect the stability of CNP-G3 in solution?
A5: The stability of chromogenic substrates, including glycosides like CNP-G3, can be significantly influenced by pH. Generally, stability is reduced in alkaline buffers[1]. It is crucial to determine the optimal pH for both enzyme activity and substrate stability for your specific assay.
Stability of this compound in Solution
While detailed quantitative data on the half-life and degradation rates of this compound under various conditions are not extensively available in peer-reviewed literature, the following table summarizes the available information on its stability.
| Condition | Observation | Source |
| Solid Form Storage | Stable for ≥ 4 years when stored at -20°C. | [2] |
| Aqueous Solution Storage (General Chromogenic Substrates) | Stable for several weeks at room temperature (25°C) and >6 months at 2-8°C. | [1] |
| Alkaline Buffers | Stability is considerably reduced. | [1] |
| Comparative Stability | A study on a beta-isomer of CNP-G3 indicated a longer half-life compared to other reference substrates for α-amylase. | [4][5] |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of CNP-G3 under specific experimental conditions (e.g., different buffers, pH, and temperatures).
Objective: To evaluate the rate of spontaneous hydrolysis of CNP-G3 in a given solution over time.
Materials:
-
This compound (solid)
-
High-purity water
-
Buffer of choice (e.g., phosphate, Tris-HCl)
-
Spectrophotometer capable of reading at 405 nm
-
Calibrated incubator or water bath
-
pH meter
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Preparation of CNP-G3 Solution:
-
Prepare a stock solution of CNP-G3 in a suitable solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution to the desired final concentration in the test buffer. Prepare a sufficient volume for all time points.
-
-
Experimental Setup:
-
Aliquot the CNP-G3 solution into separate sterile tubes for each time point and condition to be tested.
-
Prepare a "time zero" sample by immediately measuring the absorbance of one aliquot.
-
Incubate the remaining aliquots under the desired conditions (e.g., 25°C, 37°C, protected from light).
-
-
Data Collection:
-
At each predetermined time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubation.
-
Measure the absorbance of the solution at 405 nm using the same buffer as a blank.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
An increase in absorbance over time indicates spontaneous hydrolysis of the substrate.
-
The rate of degradation can be determined from the slope of the initial linear portion of the curve.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with CNP-G3.
References
- 1. scbt.com [scbt.com]
- 2. [Spectrophotometric method for the determination of cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisionbiomed.in [precisionbiomed.in]
- 5. Activity and Stability of Nanoconfined Alpha-Amylase in Mesoporous Silica [diva-portal.org]
Technical Support Center: Troubleshooting Low Signal in CNP-G3 Based Amylase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) based assays for the kinetic determination of α-amylase activity. Below you will find troubleshooting advice and frequently asked questions in a question-and-answer format to address common issues, particularly low signal, that may be encountered during your experiments.
Assay Principle at a Glance
The CNP-G3 based amylase assay is a direct colorimetric method. In this reaction, α-amylase hydrolyzes the substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3), to release 2-chloro-p-nitrophenol (CNP). The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured by the increase in absorbance at 405 nm.[1][2][3] No coupling enzymes are required for this reaction.[1]
Caption: Workflow of the CNP-G3 based amylase assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my absorbance signal or calculated amylase activity unexpectedly low?
Low signal can stem from several factors, ranging from reagent integrity to procedural errors. Here’s a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low signal in CNP-G3 amylase assays.
A. Reagent Issues
-
Reagent Integrity: Ensure the CNP-G3 reagent is not expired and has been stored correctly at 2-8°C.[1][2] Reagents should not be frozen.[2][4] Once opened, the reagent is typically stable for a specified period, such as 30 days to 3 months, if stored properly.[3][5]
-
Reagent Appearance: The reagent should be a clear liquid.[2] If the reagent appears cloudy or turbid, it may be a sign of contamination and should be discarded.[4][6]
-
High Background Absorbance: Check the absorbance of the reagent against water at 405 nm. If it is above a certain threshold (e.g., >0.600 or >0.70), the reagent may have deteriorated and should be discarded.[4][6]
B. Procedural Errors
-
Incorrect Temperature: The assay is typically optimized for 37°C.[1][2][4] Ensure your incubator or spectrophotometer's temperature control is set and calibrated correctly. Lower temperatures will result in reduced enzyme activity.
-
Incorrect Wavelength: The absorbance should be measured at 405 nm.[1][2] Using an incorrect wavelength will lead to inaccurate readings.
-
Incorrect Volumes: Ensure accurate pipetting of the reagent and sample according to the protocol.[1]
-
Inadequate Incubation: Pre-incubating the reagent at the assay temperature (e.g., 37°C for at least 5 minutes) before adding the sample is often recommended.[1]
C. Sample-Related Issues
-
Presence of Inhibitors: Certain anticoagulants can inhibit amylase activity. EDTA, citrate, oxalate, and fluoride are known to decrease amylase activity and should be avoided.[3][4][5][6] Serum or heparinized plasma are the recommended sample types.[2][3][4]
-
Improper Sample Storage: While α-amylase is relatively stable, prolonged storage at room temperature can lead to a loss of activity. Serum/plasma should be separated from cells within 8 hours.[2] For longer storage, samples should be kept at 2-8°C or frozen.[3][4] Repeated freeze-thaw cycles should be avoided.[4]
-
Low Enzyme Concentration: If the amylase concentration in your sample is below the detection limit of the assay, you will observe a low signal. The sensitivity of these assays is typically around 3.3 to 12 U/L.[2][3]
Q2: My control samples are out of the expected range. What should I do?
When quality control samples fail, it indicates a potential issue with the reagents, procedure, or instrument.
-
Repeat the Control: Prepare a fresh control serum and repeat the assay.[5][6]
-
Use a New Calibrator: If the fresh control is still out of range, use a new vial of a fresh calibrator and re-run.[5][6]
-
Use New Reagent: If the issue persists, try a new vial or lot of the CNP-G3 reagent.[5][6]
-
Instrument Check: If the above steps do not resolve the issue, it may indicate a problem with the instrument (e.g., photometer) or procedural errors.[4] Consider instrument maintenance and a thorough review of the assay procedure.
Q3: What substances can interfere with the CNP-G3 assay?
While the CNP-G3 method is robust, certain substances can interfere with the results.
| Interfering Substance | Concentration Threshold for <10% Interference | Effect on Assay |
| Bilirubin | Up to 600 µmol/l or 30 mg/dl | Negligible effect reported.[1][2] |
| Hemoglobin | Up to 5 g/l or 500 mg/dl | Negligible effect reported.[1][2] |
| Lipemia (Triglycerides) | Up to 5 g/l Intralipid | Negligible effect reported.[2] |
| Pyruvate | 2 mg/dL | May cause decreased results.[4] |
| Anticoagulants (EDTA, Citrate, Oxalate, Fluoride) | Not applicable | Decrease amylase activity.[3][4][5][6] |
| Salivary Contamination | Not applicable | May increase results.[5][6] |
Note: The interference thresholds can vary between different reagent manufacturers. Always refer to the product-specific insert.
Experimental Protocol: Manual CNP-G3 Amylase Assay
This is a generalized manual protocol based on common procedures.[1][2][4] Always refer to the specific instructions provided with your assay kit.
Materials:
-
CNP-G3 Amylase Reagent
-
Test tubes
-
Pipettes
-
Heating block or water bath (37°C)
-
Spectrophotometer capable of reading at 405 nm
-
Timer
-
Control sera
-
Samples (serum or heparinized plasma)
Procedure:
-
Reagent Preparation: Bring the CNP-G3 reagent to room temperature (15-30°C) before use.[1] Most reagents are provided ready-to-use.[1][2][4]
-
Assay Setup:
-
Spectrophotometer Setup: Zero the spectrophotometer with deionized water at 405 nm.[1]
-
Reaction Initiation and Measurement:
-
Add 25 µL of the sample (or control) to the corresponding pre-warmed reagent tube.[1][2]
-
Mix gently and start the timer.
-
Incubate for a specified time (e.g., 1 minute) before taking the first reading.[1][2]
-
Continue to take readings at fixed intervals (e.g., every 60 seconds) for a total of 2-3 minutes.[1][2]
-
-
Calculation:
-
Determine the mean change in absorbance per minute (ΔAbs/min).
-
Calculate the amylase activity using the provided formula, which typically involves a factor derived from the molar absorptivity of 2-chloro-p-nitrophenol, total assay volume, and sample volume. An example calculation is: Amylase Activity (U/L) = ΔAbs/min x 3178.[1]
-
For further assistance, please refer to the documentation provided by your reagent manufacturer or contact their technical support.
References
Effect of pH and temperature on CNP-G3 assay performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) alpha-amylase assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CNP-G3 assay?
The CNP-G3 assay is a kinetic colorimetric method used to measure the activity of alpha-amylase. In this assay, alpha-amylase hydrolyzes the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3). This reaction releases 2-chloro-4-nitrophenol (CNP), a yellow chromophore. The rate of formation of CNP is directly proportional to the alpha-amylase activity in the sample and is measured by monitoring the increase in absorbance at 405 nm.[1][2][3]
Q2: What are the optimal pH and temperature for the CNP-G3 assay?
Most commercially available CNP-G3 assay kits recommend an optimal pH in the range of 6.0 to 6.2 and a temperature of 37°C.[1][4][5] The assay is typically performed using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) to maintain a stable pH.[1][6]
Q3: What are common interferents in the CNP-G3 assay?
Several substances can interfere with the CNP-G3 assay:
-
Anticoagulants: Chelating agents like EDTA, citrate, and oxalate can bind to calcium ions, which are essential cofactors for alpha-amylase activity, leading to falsely low results.[3][7] Heparinized plasma is generally an acceptable sample type.[6][7]
-
Saliva: Saliva contains high levels of alpha-amylase. Contamination of samples or reagents with saliva can cause falsely elevated results.[1][3]
-
Hemolysis, Icterus, and Lipemia: While the CNP-G3 assay is designed to minimize interference, high levels of hemoglobin, bilirubin, and triglycerides may affect the accuracy of the results. The tolerance levels for these substances can vary between different reagent manufacturers.[8]
Q4: How should samples be collected and stored for the CNP-G3 assay?
For serum or plasma, blood should be collected in a clean, dry container. If plasma is to be used, heparin is the recommended anticoagulant.[6][7] Samples should be centrifuged to separate the serum or plasma from the cells as soon as possible. Alpha-amylase in serum is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[2] For urine samples, it is recommended to perform the assay within 2 hours of collection due to the potential instability of amylase in acidic urine. If storage is necessary, the pH of the urine should be adjusted to the alkaline range and stored at 4°C.[7]
Troubleshooting Guides
Issue 1: Low or No Alpha-Amylase Activity Detected
| Possible Cause | Recommended Action |
| Incorrect Incubation Temperature | Ensure the spectrophotometer or incubator is set to the recommended temperature (typically 37°C). Verify the temperature with a calibrated thermometer. Deviations from the optimal temperature can significantly reduce enzyme activity. |
| Incorrect pH of the Reaction Mixture | Verify the pH of the buffer and the final reaction mixture. The optimal pH is typically between 6.0 and 6.2.[1][5] Buffer degradation or incorrect preparation can lead to a suboptimal pH. Prepare fresh buffer if necessary. |
| Presence of Inhibitors in the Sample | Anticoagulants such as EDTA, citrate, or oxalate can inhibit alpha-amylase activity by chelating calcium ions.[3][7] If possible, recollect the sample using an appropriate anticoagulant (heparin) or use serum. |
| Degraded Enzyme | Ensure that samples have been stored properly to prevent enzyme degradation. Repeated freeze-thaw cycles should be avoided.[7] Run a positive control with a known concentration of alpha-amylase to verify that the assay is performing as expected. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all reagents. Ensure that reagents have been stored at the recommended temperature (typically 2-8°C) and protected from light.[2][9] Discard any cloudy or discolored reagents.[1][3] |
Issue 2: High Background Absorbance or Non-Linear Kinetics
| Possible Cause | Recommended Action |
| Reagent Contamination | Contamination of reagents with alpha-amylase (e.g., from saliva) can lead to a high blank reading.[1][3] Prepare fresh reagents, taking care to avoid contamination. |
| Substrate Instability | The CNP-G3 substrate can undergo spontaneous hydrolysis over time, especially if not stored correctly. This will result in a high background absorbance. Use fresh, properly stored reagents. |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for measuring CNP absorbance (405 nm).[8][9] |
| Sample Turbidity | Highly lipemic or turbid samples can interfere with the absorbance reading. Centrifuge the sample at a high speed to remove lipids or consider a sample blank measurement. |
| Substrate Depletion | If the alpha-amylase activity in the sample is very high, the substrate may be rapidly depleted, leading to non-linear kinetics. Dilute the sample with a suitable buffer and re-run the assay. Multiply the final result by the dilution factor. |
Effect of pH and Temperature on Assay Performance (Illustrative Data)
Table 1: Illustrative Effect of pH on Relative Alpha-Amylase Activity
| pH | Relative Activity (%) |
| 5.0 | 65% |
| 5.5 | 85% |
| 6.0 | 100% |
| 6.5 | 90% |
| 7.0 | 70% |
| 7.5 | 50% |
| 8.0 | 30% |
Table 2: Illustrative Effect of Temperature on Relative Alpha-Amylase Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 50% |
| 30 | 75% |
| 37 | 100% |
| 40 | 95% |
| 45 | 80% |
| 50 | 60% |
Experimental Protocols
Protocol for Determining the Optimal pH of the CNP-G3 Assay
-
Prepare a series of buffers with different pH values (e.g., ranging from 5.0 to 8.0 in 0.5 pH unit increments). A suitable buffer system that covers this range is a combination of MES and HEPES.
-
Prepare the CNP-G3 reagent in each of the prepared buffers.
-
Use a sample with a known, stable alpha-amylase activity.
-
Perform the CNP-G3 assay according to the standard protocol, but use the reagents prepared with the different pH buffers.
-
Measure the rate of absorbance change at 405 nm for each pH value.
-
Plot the enzyme activity (rate of absorbance change) against the pH. The pH at which the highest activity is observed is the optimal pH for the assay.
Protocol for Determining the Optimal Temperature of the CNP-G3 Assay
-
Prepare the CNP-G3 reagent in the buffer with the determined optimal pH.
-
Use a sample with a known, stable alpha-amylase activity.
-
Set the spectrophotometer or incubator to a range of different temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C).
-
Equilibrate the reagent and sample to each of the set temperatures before initiating the reaction.
-
Perform the CNP-G3 assay at each temperature.
-
Measure the rate of absorbance change at 405 nm for each temperature.
-
Plot the enzyme activity (rate of absorbance change) against the temperature. The temperature at which the highest activity is observed is the optimal temperature for the assay.
Visualizations
Caption: Principle of the CNP-G3 alpha-amylase assay.
Caption: A logical workflow for troubleshooting common CNP-G3 assay issues.
References
- 1. biolabo.fr [biolabo.fr]
- 2. sclavodiagnostics.com [sclavodiagnostics.com]
- 3. biolabo.fr [biolabo.fr]
- 4. labtest.com.br [labtest.com.br]
- 5. linear.es [linear.es]
- 6. 5.imimg.com [5.imimg.com]
- 7. biolinediagnostics.com [biolinediagnostics.com]
- 8. bioactiva.com [bioactiva.com]
- 9. precisionbiomed.in [precisionbiomed.in]
Minimizing background absorbance in chromogenic alpha-amylase assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance in chromogenic alpha-amylase assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background absorbance in a chromogenic alpha-amylase assay?
While the acceptable background can vary by assay kit and substrate, a high blank absorbance can significantly reduce the dynamic range and sensitivity of the assay.[1] Some kits note that blank absorbances as high as 0.5 do not compromise assay reliability, provided they are properly subtracted from the sample readings.[2] However, a high background often indicates an underlying issue that should be addressed.
Q2: Why is it critical to run blanks and controls?
Proper controls are essential for accurately interpreting your results and troubleshooting issues like high background. They help to isolate the source of the absorbance. Omitting sample or substrate blanks can lead to the underestimation of enzyme inhibition or inaccurate activity calculations.[3]
Q3: Can the sample itself cause high background absorbance?
Yes. Samples that are colored (e.g., plant extracts rich in anthocyanins), turbid, or contain endogenous reducing sugars can interfere with colorimetric assays and contribute to the background signal.[3][4][5] It is crucial to run a "sample blank" for each sample to quantify and correct for this interference.[3]
Q4: How does substrate concentration affect the assay and background?
At low concentrations, the reaction rate is dependent on the substrate concentration. As the concentration increases, the enzyme becomes saturated, and the rate reaches its maximum (Vmax).[6][7] However, excessively high substrate concentrations can sometimes contribute to higher background absorbance, especially if the substrate is unstable and prone to spontaneous degradation.[1][3] It is important to determine the optimal substrate concentration during assay development.[8][9]
Troubleshooting High Background Absorbance
High background absorbance can obscure the signal from the enzymatic reaction, leading to inaccurate results. The following guide addresses common causes and solutions.
Issue 1: High Absorbance in the "No-Enzyme" (Substrate) Blank
A high reading in the well containing only the buffer and substrate suggests an issue with the substrate itself.
| Potential Cause | Recommended Solution | Citation |
| Substrate Instability | The chromogenic substrate may be degrading spontaneously in the assay buffer. Prepare the substrate solution fresh for each experiment and protect it from light. | [1][10] |
| Substrate Contamination | The substrate may be contaminated with its chromogenic product. Use a high-purity substrate. If contamination is suspected, try a new lot of substrate. | [3] |
| Buffer Incompatibility | Components in the assay buffer may be reacting with the substrate or causing it to degrade. Test the substrate stability in different buffer formulations. Some buffers, like Tris, can have inhibitory effects on amylase. | [11][12] |
Issue 2: High Absorbance in the "No-Substrate" (Enzyme/Sample) Blank
If wells containing the enzyme and/or sample in buffer (but no substrate) show high absorbance, the issue lies with these components.
| Potential Cause | Recommended Solution | Citation |
| Sample Color/Turbidity | The sample itself may be colored or turbid, which directly interferes with spectrophotometric readings. | [3][13] |
| Contaminating Enzymes | The sample or even the purified enzyme preparation might be contaminated with other enzymes (e.g., proteases) that can act on the substrate. | [1] |
| Reagent Contamination | Buffers or other reagents may be contaminated. Use high-quality water and prepare fresh buffers. | [14] |
Issue 3: General High Background Across All Wells
If all wells, including the complete reaction wells and blanks, show elevated absorbance, consider these systemic issues.
| Potential Cause | Recommended Solution | Citation |
| Inappropriate Microplate | For colorimetric assays, always use clear, flat-bottom plates. | [1] |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for the specific chromophore being measured (e.g., 400-405 nm for p-nitrophenol). | |
| Extended Read Time | Reading the plate too long after adding the stop solution can cause the background signal to increase. Read the plate immediately after stopping the reaction. | [13] |
| High Assay Temperature | Higher temperatures can increase the rate of non-enzymatic substrate degradation. Ensure incubation is performed at the optimal temperature for the enzyme. | [15][16] |
Experimental Protocols
Protocol 1: Identifying the Source of Background Absorbance
This protocol uses a series of controls to systematically identify the component responsible for high background.
1. Reagent Preparation:
- Prepare assay buffer, enzyme solution, and substrate solution as per your standard protocol.
- Prepare your test sample at the desired concentration in assay buffer.
2. Plate Setup:
- Set up a 96-well clear, flat-bottom microplate.
- Pipette the components into the wells according to the table below.
| Well Type | Buffer | Enzyme | Substrate | Sample | Purpose |
| Buffer Blank | Yes | No | No | No | Measures absorbance of buffer and plate. |
| Substrate Blank | Yes | No | Yes | No | Measures spontaneous substrate degradation. |
| Enzyme Blank | Yes | Yes | No | No | Measures absorbance of the enzyme solution. |
| Sample Blank | Yes | No | No | Yes | Measures intrinsic color/turbidity of the sample. |
| Complete Reaction | Yes | Yes | Yes | Yes | Measures total enzyme activity in the presence of the sample. |
3. Incubation and Measurement:
- Incubate the plate under standard assay conditions (e.g., 37°C for 10-20 minutes).[8][17]
- Add stop solution if required by your protocol.
- Read the absorbance at the appropriate wavelength (e.g., 405 nm).[8]
4. Data Analysis:
- High Substrate Blank Reading: Indicates substrate instability.[1]
- High Sample Blank Reading: Indicates interference from the sample itself.[3]
- Corrected Sample Absorbance Calculation: (Complete Reaction) - (Sample Blank) - (Substrate Blank).
Visual Guides
Assay Principle and Workflow
The following diagrams illustrate the underlying principle of the assay and key workflows for execution and troubleshooting.
Caption: Principle of a chromogenic alpha-amylase assay.
Caption: A standard experimental workflow for chromogenic assays.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPTLC based screening method for the evaluation of α-amylase inhibitory activity in edible flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Usage Recommendations for α-Amylases: Maximizing Enzyme Activity while Minimizing Enzyme-Artifact Binding Residues [cool.culturalheritage.org]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ifrj.upm.edu.my [ifrj.upm.edu.my]
Technical Support Center: 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-G3) Alpha-Amylase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-G3) method for alpha-amylase activity determination.
Troubleshooting Guide: Linearity Issues
Non-linearity in the CNP-G3 assay can arise from various factors, leading to inaccurate measurements of enzyme activity. This guide provides a systematic approach to identifying and resolving these issues.
Question: My calibration curve or kinetic plot is not linear. What are the potential causes and how can I fix it?
Answer:
Deviation from linearity in your assay can be attributed to several factors, primarily related to substrate availability, enzyme concentration, and measurement conditions. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Substrate and Reagent Integrity
-
Reagent Stability: Ensure that the CNP-G3 substrate and all other reagents are stored correctly at 2-8°C and have not expired.[1][2] Reconstituted reagents may have a limited stability.[3]
-
Signs of Deterioration: Discard reagents if you observe the presence of particles, turbidity, or if the blank absorbance at 405 nm is higher than the recommended value (e.g., > 0.250 in a 1 cm cuvette).[1]
Step 2: Assess Enzyme Concentration
-
Enzyme Overload: If the alpha-amylase concentration in your sample is too high, the substrate will be consumed too rapidly, leading to a loss of zero-order kinetics and a flattening of the reaction curve.[4][5][6] The reaction rate will no longer be proportional to the enzyme concentration.[6]
-
Solution: Dilute your sample with a suitable buffer (e.g., saline) and re-run the assay.[1] It is crucial to operate within the established linear range of the assay kit.[1][7][8]
Step 3: Review Experimental Protocol and Incubation Times
-
Initial Velocity: Enzyme activity must be measured during the initial linear phase of the reaction, where less than 10% of the substrate has been consumed.[9]
-
Incubation Time: If the incubation time is too long, substrate depletion will lead to non-linearity.[10][11] Shorten the incubation time or reduce the enzyme concentration to ensure you are measuring the initial velocity.
Step 4: Check Instrument Settings
-
Wavelength: The absorbance should be monitored at 405 nm, which is the wavelength at which the formation of the colored product, 2-chloro-p-nitrophenol (CNP), is measured.[1][3]
-
Spectrophotometer Linearity: Ensure that your spectrophotometer's response is linear over the range of absorbances being measured. High absorbance values can lead to instrumental non-linearity.
Step 5: Consider Sample-Specific Interferences
-
Endogenous Substances: Although the CNP-G3 method is generally robust, high concentrations of certain substances in the sample could potentially interfere with the assay.[1][7] Common interferents like lipemia, bilirubin, and hemoglobin have been shown not to interfere at certain levels.[1][7]
-
Reducing Sugars: For alpha-amylase inhibition assays using different methods, high concentrations of reducing sugars in extracts can interfere with the results; while less of a direct issue for the CNP-G3 kinetic method, complex sample matrices should be considered.[12]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (CNP-G3) alpha-amylase assay?
A1: The CNP-G3 assay is a direct colorimetric kinetic method.[1] Alpha-amylase catalyzes the hydrolysis of the substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3), into 2-chloro-p-nitrophenol (CNP) and other smaller saccharides.[1][7] The rate of formation of the colored CNP is directly proportional to the alpha-amylase activity in the sample and is monitored by measuring the increase in absorbance at 405 nm.[1]
Q2: What is the typical linear range for this assay?
A2: The linear range can vary between different commercial kits and assay conditions. Reported linear ranges extend up to 820 U/L (for a 300-second measurement) or even up to 2000 U/L.[7] It is essential to consult the manufacturer's instructions for the specific kit you are using and to validate the linearity in your own laboratory.[1]
Q3: Why is it important to maintain the reaction under zero-order kinetics?
A3: For the assay to accurately reflect the enzyme concentration, the reaction rate must be independent of the substrate concentration. This condition, known as zero-order kinetics, occurs when the substrate is in excess and the enzyme concentration is the limiting factor.[6] Under these conditions, the rate of product formation is directly proportional to the enzyme concentration, ensuring a linear relationship.[5][6]
Q4: Can I use samples other than serum or plasma?
A4: Yes, this method is often suitable for various biological samples, including serum, heparinized plasma, urine, and saliva.[1][8] However, it is important to ensure that the sample matrix does not interfere with the assay and that the pH of the sample is within an acceptable range to not inhibit the enzyme.[1] For instance, urine samples with a pH below 5 may have reduced enzyme stability.[1]
Q5: What are the key parameters in the experimental protocol that I should pay close attention to?
A5: To ensure accurate and reproducible results, meticulous attention should be paid to the following:
-
pH: The reaction is typically performed at a specific pH, often around 6.0.[1][7]
-
Temperature: The assay should be run at a constant, specified temperature, such as 37°C.[7]
-
Substrate Concentration: The final concentration of CNP-G3 is a critical parameter.[7]
-
Pipetting Accuracy: Precise and accurate pipetting of all reagents and samples is crucial for reliable results.
Data Presentation
Table 1: Troubleshooting Guide for Linearity Issues
| Potential Cause | Diagnostic Check | Recommended Solution |
| Substrate Depletion | Observe if the reaction rate decreases over time (flattening curve). | Dilute the enzyme sample. Reduce the incubation time to measure only the initial velocity. |
| Enzyme Concentration Too High | The change in absorbance per minute (ΔA/min) exceeds the manufacturer's recommended limit (e.g., > 0.500).[1] | Dilute the sample with saline or an appropriate buffer and re-assay. Multiply the final result by the dilution factor.[1] |
| Reagent Instability | Check for visible particles, turbidity, or high blank absorbance.[1] | Discard the old reagents and prepare fresh solutions. Always store reagents as recommended. |
| Incorrect Wavelength | Verify the spectrophotometer is set to 405 nm. | Set the correct wavelength on the instrument. |
| Instrumental Non-Linearity | Check the instrument's performance with standards of known absorbance. | If absorbance values are very high, dilute the samples to bring them into the linear range of the detector. |
| Sub-optimal Reaction Conditions | Review the assay protocol for correct pH, temperature, and buffer composition. | Prepare fresh buffers and ensure the incubator/water bath is at the correct temperature. |
Table 2: Typical Assay Parameters
| Parameter | Typical Value/Range | Reference |
| Wavelength | 405 nm | [1][7] |
| pH | 6.0 - 6.28 | [1][7] |
| Temperature | 37°C | [7] |
| Substrate (CNP-G3) | ~2.25 mmol/L | [1][7] |
| Linearity | Up to 1600 U/L | [1] |
Experimental Protocols
A generalized protocol for the CNP-G3 alpha-amylase assay is as follows. Note that specific volumes and incubation times may vary depending on the kit manufacturer.
-
Reagent Preparation: Prepare the CNP-G3 reagent according to the kit instructions. This may involve reconstituting a lyophilized powder with a specific buffer.
-
Sample Preparation: If necessary, dilute samples with high expected alpha-amylase activity using 0.9% NaCl solution.
-
Assay Procedure:
-
Pre-warm the reagent to the assay temperature (e.g., 37°C).
-
Pipette the reagent into a cuvette.
-
Add the sample (e.g., serum, plasma) to the cuvette and mix gently.
-
Place the cuvette in a spectrophotometer thermostatted at the correct temperature.
-
Record the absorbance at 405 nm at specific time intervals (e.g., every minute for 3 minutes) to determine the rate of change in absorbance (ΔA/min).[1]
-
-
Calculation: Calculate the alpha-amylase activity using the provided formula, which typically includes the ΔA/min and a calculation factor derived from the molar extinction coefficient of CNP.
Visualizations
References
- 1. linear.es [linear.es]
- 2. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Untitled Document [ucl.ac.uk]
- 5. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 7. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Hemolysis interference in alpha-amylase analysis using CNP-G3
Technical Support Center: Alpha-Amylase Analysis (CNP-G3)
This guide provides troubleshooting and frequently asked questions regarding hemolysis interference in alpha-amylase activity assays utilizing the 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the alpha-amylase assay using CNP-G3?
The CNP-G3 assay is a kinetic colorimetric method used for the quantitative determination of alpha-amylase activity.[1] In this reaction, alpha-amylase hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), to release 2-chloro-4-nitrophenol (CNP).[1][2][3] The rate at which CNP is formed is directly proportional to the alpha-amylase activity in the sample.[2][4] This rate is measured by monitoring the increase in absorbance at a wavelength of 405 nm.[1][2][4]
Q2: What is hemolysis and how does it interfere with the CNP-G3 assay?
Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, most notably hemoglobin, into the serum or plasma.[5] This interference can be problematic for spectrophotometric assays, including the CNP-G3 method, primarily through two mechanisms:
-
Spectral Interference: Hemoglobin has a significant absorbance peak near the 405 nm wavelength used to measure the CNP product.[5] This overlap causes a falsely elevated absorbance reading, leading to an overestimation of alpha-amylase activity.
-
Chemical Interference: In some cases, components released from red blood cells can interact with assay reagents, though the primary interference in this assay is spectral. Interestingly, some studies have noted that hemoglobin can induce a negative bias by causing a slow decrease in absorbance at 405 nm in the absence of amylase activity.[6]
Q3: How can I visually identify a hemolyzed sample?
A hemolyzed sample is typically identified by its color. Normal serum or plasma is a clear, straw-yellow color. When hemolysis has occurred, the release of hemoglobin will tinge the sample pink to bright red, depending on the severity of the red blood cell lysis.
Q4: At what concentration does hemoglobin from hemolysis start to cause significant interference?
The level of interference is dependent on the specific reagent manufacturer and assay conditions. However, general guidelines suggest that interference becomes a concern at varying levels. Some reagent kits report less than 10% interference up to a hemoglobin concentration of 5 g/L (500 mg/dL).[2] Other sources state that hemoglobin concentrations up to 500 mg/dL do not interfere significantly or have a negligible effect.[7] It is crucial to consult the technical data sheet for the specific reagent kit being used.
Troubleshooting Guide
Problem: My alpha-amylase results are unexpectedly high, and I suspect hemolysis.
If you observe elevated amylase activity that is inconsistent with other clinical or experimental data, and the sample has a pink or red hue, hemolysis is a likely cause.
-
Step 1: Visual Inspection & H-Index
-
Visually inspect the sample for any pink or red discoloration.
-
If your analyzer provides a quantitative hemolysis index (H-index), check this value. The H-index is a more objective measure of the degree of hemolysis.
-
-
Step 2: Consult Reagent Insert
-
Review the "Interfering Substances" or "Limitations" section of your CNP-G3 reagent package insert. This will provide the specific hemoglobin concentration at which significant interference is expected for your particular assay.[2]
-
-
Step 3: Implement Corrective Actions
-
If the level of hemolysis exceeds the acceptable limit defined by the manufacturer, the result is unreliable. The preferred corrective action is to recollect a fresh, non-hemolyzed sample.[8]
-
If recollection is not possible, a sample blank correction may be attempted (see Experimental Protocols).
-
Problem: I have confirmed my sample is hemolyzed. What are my options?
-
Recollect the Sample (Preferred Method): This is the most reliable way to ensure accurate results. Proper phlebotomy and sample handling techniques are critical to prevent hemolysis during collection.[5][8]
-
Sample Blank Correction: For moderately hemolyzed samples, a sample-specific blank can be used to subtract the background absorbance caused by hemoglobin. This protocol is detailed below.
-
Bichromatic Wavelength Measurement: Some automated analyzers can use a secondary (reference) wavelength to correct for spectral interference.[6] This method subtracts the absorbance at a reference wavelength (where the chromophore of interest has minimal absorbance) from the absorbance at the primary wavelength (405 nm).[6] Consult your instrument's manual to see if this is an option.
Data Presentation
The impact of hemolysis is often presented by manufacturers as a threshold. Below is a summary table compiled from various reagent inserts indicating the hemoglobin concentration at which interference remains below a certain percentage.
| Reagent Source | Hemoglobin Concentration | Reported Interference Level |
| Source 1[2] | 5 g/L (500 mg/dL) | < 10% |
| Source 2[7] | 500 mg/dL | Does not interfere significantly |
| Source 3 | 500 mg/dL | Negligible effect |
| Source 4[4] | 360 µmol/L | No interference |
Note: These values are examples. Always refer to the documentation for your specific reagent lot.
Experimental Protocols
Protocol: Sample Blank Correction for Hemolysis
This protocol is designed to correct for the spectral interference of hemoglobin in a hemolyzed sample when using a manual or semi-automated spectrophotometer.
Objective: To measure and subtract the inherent absorbance of the hemolyzed sample from the final reaction absorbance.
Materials:
-
Alpha-amylase CNP-G3 reagent
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes
-
Micropipettes
-
Hemolyzed patient sample
-
0.9% NaCl (Saline)
Procedure:
-
Prepare the "Test" Reaction:
-
Pipette the volume of CNP-G3 reagent specified by the manufacturer into a cuvette (e.g., 1.0 mL).
-
Add the specified volume of the hemolyzed sample (e.g., 25 µL).
-
Mix gently and incubate according to the assay protocol (e.g., 1 minute at 37°C).
-
Measure the change in absorbance per minute (ΔOD/min) at 405 nm for the specified duration (e.g., 3 minutes). This is your ΔOD/min (Test) .
-
-
Prepare the "Sample Blank" Reaction:
-
Pipette the same volume of 0.9% NaCl into a separate, identical cuvette (e.g., 1.0 mL). Note: Do not use the CNP-G3 reagent for the blank as you want to measure the sample's background absorbance under non-reactive conditions.
-
Add the same volume of the hemolyzed sample (e.g., 25 µL).
-
Mix gently and incubate under the same conditions as the "Test" reaction.
-
Measure the change in absorbance per minute (ΔOD/min) at 405 nm. This is your ΔOD/min (Blank) . In an ideal blank for static interference, this value should be close to zero, but it accounts for any ongoing reactions or degradation of hemoglobin.
-
-
Calculate the Corrected Rate:
-
Subtract the rate of the blank from the rate of the test reaction.
-
Corrected ΔOD/min = ΔOD/min (Test) - ΔOD/min (Blank)
-
-
Calculate Final Amylase Activity:
-
Use the "Corrected ΔOD/min" in the manufacturer's calculation formula to determine the final amylase activity (U/L).
-
Example Formula:Amylase (U/L) = Corrected ΔOD/min * Factor
-
Visualizations
Mechanism of Hemolysis Interference
Caption: The diagram illustrates how hemoglobin's spectral overlap leads to falsely high results.
Troubleshooting Workflow for Suspected Hemolysis
Caption: A decision tree for addressing unexpectedly high amylase results due to hemolysis.
Logical Flow of Sample Blank Correction
Caption: Workflow illustrating the principle of sample blank correction for hemolysis.
References
- 1. sclavodiagnostics.com [sclavodiagnostics.com]
- 2. bioactiva.com [bioactiva.com]
- 3. precisionbiomed.in [precisionbiomed.in]
- 4. biolabo.fr [biolabo.fr]
- 5. cms.ifcc.org [cms.ifcc.org]
- 6. US5766872A - Method for eliminating hemolysis interference in an amylase analysis - Google Patents [patents.google.com]
- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 8. Hemolysis in Laboratory Testing: Corrective and Preventive Measures [needle.tube]
Technical Support Center: Impact of Anticoagulants on 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNPG3) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNPG3) assay for alpha-amylase activity measurement. The following information addresses potential interference from commonly used anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulants are known to interfere with the CNPG3 alpha-amylase assay?
A1: Anticoagulants that function by chelating calcium ions, such as Ethylenediaminetetraacetic acid (EDTA) and citrate, are known to significantly interfere with the CNPG3 alpha-amylase assay.[1][2][3][4] These substances inhibit the enzyme's activity, leading to falsely low or completely inhibited results. Oxalate and fluoride anticoagulants may also decrease amylase activity.[2][3][4]
Q2: Why do EDTA and citrate interfere with the assay?
A2: Alpha-amylase is a calcium-dependent enzyme, meaning it requires calcium ions (Ca²⁺) for its structural integrity and catalytic activity.[5] EDTA and citrate are strong chelating agents that bind to calcium ions, effectively removing them from the reaction mixture. This lack of available calcium leads to the inactivation of the alpha-amylase enzyme, thus inhibiting the hydrolysis of the CNPG3 substrate.[2][3][4]
Q3: What is the recommended anticoagulant for blood sample collection when measuring alpha-amylase activity with the CNPG3 assay?
A3: Heparin is the recommended anticoagulant for plasma samples intended for alpha-amylase measurement using the CNPG3 assay.[1][4][6] Heparin acts by inhibiting the coagulation cascade at different points, primarily by potentiating the activity of antithrombin, and does not chelate calcium. Therefore, it does not interfere with the calcium-dependent activity of alpha-amylase.[6] Serum is also a suitable sample type.[1][4]
Q4: Can I use a sample collected with EDTA or citrate and try to correct the results?
A4: It is strongly advised against using samples collected with EDTA or citrate. The inhibition of alpha-amylase by these chelating agents is significant and can be concentration-dependent. Attempting to correct the results is unreliable and may not accurately reflect the true enzyme activity. The best practice is to recollect the sample using an appropriate anticoagulant (heparin) or as serum.
Q5: My alpha-amylase readings are unexpectedly low. Could the anticoagulant be the cause?
A5: Yes, unexpectedly low or absent alpha-amylase activity is a common consequence of using an inappropriate anticoagulant like EDTA or citrate. Please refer to our troubleshooting guide below to investigate the potential cause of your low readings.
Troubleshooting Guide for Low Alpha-Amylase Activity
If you are experiencing lower-than-expected alpha-amylase activity in your CNPG3 assay, follow this troubleshooting workflow:
Data on Anticoagulant Interference
The following table summarizes the quantitative impact of different anticoagulants on alpha-amylase activity.
| Anticoagulant | Concentration | Approximate % Inhibition of Alpha-Amylase Activity | Reference(s) |
| EDTA | 0.001 mM | 48.8% | |
| 0.01 - 1 mM | No significant inhibition (slight activation observed at 0.5 mM) | ||
| 5 mM | 82.3% | ||
| 10 mM | 94.7% | ||
| Sodium Citrate | Standard use | ~17% | [6] |
| Potassium Oxalate | Standard use | ~14% | [6] |
| Heparin | Standard use | No significant inhibition | [4][6] |
Note: The extent of inhibition can vary depending on the specific alpha-amylase isoform, sample matrix, and assay conditions.
Experimental Protocols
Protocol for Validating Anticoagulant Compatibility with the CNPG3 Assay
This protocol outlines a procedure to validate the compatibility of a specific anticoagulant with the CNPG3 alpha-amylase assay in your laboratory.
Objective: To determine if an anticoagulant of interest interferes with the alpha-amylase CNPG3 assay.
Materials:
-
Pooled serum or heparinized plasma samples with known alpha-amylase activity (control samples).
-
The anticoagulant to be tested (e.g., a stock solution of EDTA or citrate).
-
CNPG3 alpha-amylase assay kit.
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm.
-
Calibrated pipettes and appropriate laboratory consumables.
Procedure:
-
Sample Preparation:
-
Aliquot the control serum or heparinized plasma into multiple tubes.
-
Spike the aliquots with increasing concentrations of the anticoagulant to be tested. Ensure the final concentrations are relevant to those found in commercially available blood collection tubes.
-
Include a "zero anticoagulant" control (spiked with the same volume of saline or buffer used to dissolve the anticoagulant).
-
-
Assay Performance:
-
Perform the CNPG3 alpha-amylase assay on all spiked samples and the control sample according to the manufacturer's instructions.
-
Ensure all samples are run in triplicate for statistical validity.
-
-
Data Analysis:
-
Calculate the mean alpha-amylase activity for each anticoagulant concentration.
-
Express the alpha-amylase activity at each anticoagulant concentration as a percentage of the activity in the "zero anticoagulant" control.
-
Plot the percentage of alpha-amylase activity against the anticoagulant concentration.
-
-
Interpretation:
-
A significant decrease in alpha-amylase activity with increasing anticoagulant concentration indicates interference.
-
Determine the concentration at which the anticoagulant causes a medically or analytically significant change in the measured activity based on your laboratory's quality control criteria.
-
Visualizing the Mechanism of Interference
The following diagram illustrates the mechanism by which chelating anticoagulants like EDTA and citrate inhibit alpha-amylase activity.
References
- 1. chronolab.com [chronolab.com]
- 2. biolabo.fr [biolabo.fr]
- 3. biolabo.fr [biolabo.fr]
- 4. biolinediagnostics.com [biolinediagnostics.com]
- 5. Influence of Calcium Ions on the Thermal Characteristics of α-amylase from Thermophilic Anoxybacillus sp. GXS-BL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of blood anticoagulants on serum and plasma amylase activities. - Biospecimen Research Database [brd.nci.nih.gov]
Technical Support Center: CNP-G3 Based Amylase Assay Kits
This technical support center provides guidance for researchers, scientists, and drug development professionals using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) based kits for the quantitative determination of α-amylase activity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the use of CNP-G3 based assay kits.
Q1: What is the proper storage temperature for CNP-G3 based kits?
A: Unopened reagent kits should be stored at 2-8°C and are stable until the expiration date printed on the label.[1][2][3] Do not freeze the reagents, as this can compromise their integrity.[4]
Q2: How long is the reagent stable after opening or reconstitution?
A: The stability of opened or reconstituted reagents can vary by manufacturer. Always refer to the product-specific insert. Generally, when stored tightly capped at 2-8°C and protected from light, the working reagent can be stable for a period ranging from 30 days to 3 months.[2][3][5][6] One study noted reagent stability for 21 days at 4°C.[7]
Q3: My reagent blank has high absorbance. What could be the cause?
A: High background absorbance in the reagent blank is a common indicator of reagent deterioration. You should discard the reagent if its absorbance is greater than 0.600 when measured at 405 nm against water.[1][2][3] This can be caused by prolonged exposure to light, elevated temperatures, or contamination.
Q4: The reagent appears cloudy or turbid. Can I still use it?
A: No, you should not use a reagent that is turbid or shows any other evidence of bacterial contamination.[1][3] Turbidity can interfere with spectrophotometric readings and is a sign of reagent degradation.
Q5: My results are inconsistent between replicates. What are the possible reasons?
A: Inconsistent replicate readings can stem from several factors:
-
Improper mixing: Ensure the reagent and sample are thoroughly but gently mixed.
-
Pipetting errors: Use calibrated pipettes and ensure accurate, consistent volumes are dispensed.
-
Temperature fluctuations: Maintain a constant temperature (typically 37°C) during the assay, as enzyme activity is sensitive to temperature changes.[1]
-
Contamination: Salivary contamination of samples or reagents can lead to falsely elevated results.[2][6]
Q6: What types of anticoagulants should be avoided?
A: Anticoagulants that bind calcium, such as EDTA, citrate, and oxalate, can decrease amylase activity and should be avoided.[2][6][8] Heparinized plasma is generally an acceptable sample type.[5][8]
Q7: How should I store my samples before analysis?
A: For serum or plasma, α-amylase is stable for up to one week at room temperature (20-25°C) and for at least a month when stored at 2-8°C.[5][6] If longer storage is needed, samples can be frozen at -20°C for up to 3 months, but should only be thawed once.[9]
Reagent Stability and Storage Summary
The following table summarizes the general stability and storage conditions for CNP-G3 based reagents. For specific details, always consult the manufacturer's instructions for your kit.
| Condition | Storage Temperature | Duration of Stability | Source(s) |
| Unopened Reagent | 2-8°C | Until expiration date | [1][2][3] |
| Opened/Reconstituted Reagent | 2-8°C (protected from light) | 30 days to 3 months (varies by manufacturer) | [2][3][5][6] |
| Serum/Plasma Sample | 20-25°C | Up to 7 days | [5][6] |
| 2-8°C | At least 1 month | [5][6] | |
| -20°C | Up to 3 months (single thaw) | [9] |
Experimental Protocols
Principle of the CNP-G3 Assay
The CNP-G3 assay is a direct kinetic method for measuring α-amylase activity. The enzyme hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), to release 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[2][3][5]
Figure 1. Reaction principle of the CNP-G3 based α-amylase assay.
Protocol for Verification of Reagent Performance
This protocol can be used to verify the performance of a CNP-G3 based kit, especially when reagent deterioration is suspected.
-
Reagent Preparation: Bring the CNP-G3 reagent to room temperature (15-30°C) before use.[1] If the kit requires reconstitution, prepare the working reagent according to the manufacturer's instructions.[6]
-
Instrument Setup: Set the spectrophotometer to read absorbance at 405 nm and the temperature to 37°C.[1]
-
Reagent Blank: Pipette 1.0 mL of the CNP-G3 reagent into a cuvette and zero the spectrophotometer with deionized water.[1] The absorbance of the reagent alone should be below the threshold specified by the manufacturer (e.g., < 0.600).[1][2][3]
-
Control Samples: Assay at least two levels of quality control sera (normal and abnormal) with known α-amylase values.
-
Assay Procedure: a. Pre-incubate the reagent at 37°C for at least five minutes.[1] b. Add a specified volume of the control sample (e.g., 25 µL) to 1.0 mL of the pre-warmed reagent.[1] c. Mix gently and start the timer. d. After an initial lag phase (e.g., 60 seconds), record the absorbance at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 2 minutes).[1]
-
Data Analysis: a. Calculate the mean change in absorbance per minute (ΔAbs/min). b. Use the formula provided in the kit insert to convert the ΔAbs/min to U/L.
-
Acceptance Criteria: The values obtained for the quality control sera should fall within the acceptable ranges established by the laboratory or the control manufacturer. If the control values are out of range, it may indicate reagent deterioration, procedural error, or instrument malfunction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with CNP-G3 based assays.
Figure 2. A logical workflow for troubleshooting CNP-G3 assay issues.
References
- 1. corelabsupplies.com [corelabsupplies.com]
- 2. biolabo.fr [biolabo.fr]
- 3. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 4. bioactiva.com [bioactiva.com]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. biolabo.fr [biolabo.fr]
- 7. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolinediagnostics.com [biolinediagnostics.com]
- 9. precisionbiomed.in [precisionbiomed.in]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for α-Amylase Determination: 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) vs. EPS-G7
Introduction
Alpha-amylase (α-amylase; EC 3.2.1.1) is a critical enzyme in human physiology, primarily responsible for the hydrolysis of complex carbohydrates. Its measurement in serum, plasma, and urine is a cornerstone in the diagnosis and management of pancreatic disorders, particularly acute pancreatitis. Over the years, various methods have been developed for amylase quantification, with chromogenic substrate assays becoming the standard in clinical laboratories due to their specificity, sensitivity, and amenability to automation.
This guide provides an objective, data-driven comparison of two widely used chromogenic substrates for α-amylase determination: 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) and 4,6-ethylidene-(G7)-p-nitrophenol-(G1)-α-D-maltoheptaoside (EPS-G7) . We will delve into their respective principles of action, performance characteristics supported by experimental data, and detailed assay protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable substrate for their applications.
Principle of the Methods
The fundamental difference between the two substrates lies in their reaction mechanism. The CNP-G3 method is a direct assay, whereas the EPS-G7 method is a coupled-enzyme assay.
2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3)
The CNP-G3 assay is a direct method that does not require auxiliary enzymes.[1] α-Amylase directly hydrolyzes the CNP-G3 substrate to release the chromophore, 2-chloro-4-nitrophenol (CNP).[2] The rate of formation of the yellow-colored CNP is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[2]
Caption: Workflow for the direct CNP-G3 amylase assay.
Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7)
The EPS-G7 method is a two-step, coupled-enzyme assay.[3][4] The non-reducing end of the maltoheptaoside substrate is blocked by an ethylidene group, which prevents hydrolysis by exo-enzymes like α-glucosidase, thereby increasing substrate stability.[5][6]
-
Step 1: α-Amylase in the sample cleaves the EPS-G7 substrate internally, producing smaller oligosaccharide fragments that are still attached to the p-nitrophenyl (pNP) group (e.g., G2-pNP, G3-pNP).[3][4][6]
-
Step 2: An auxiliary enzyme, α-glucosidase, which is included in the reagent mixture, rapidly hydrolyzes these fragments to release the yellow chromophore, p-nitrophenol (pNP), and glucose.[5][7][8]
The rate of pNP formation is monitored by the increase in absorbance at 405 nm or 415 nm and is proportional to the α-amylase activity.[5][9] Some assay kits also incorporate monoclonal antibodies to selectively inhibit the salivary isoenzyme of amylase.[3][4]
Caption: Workflow for the coupled-enzyme EPS-G7 amylase assay.
Performance Characteristics
The choice of substrate often depends on specific assay requirements such as sensitivity, linearity, precision, and reagent stability. The following table summarizes the performance characteristics of both methods based on published data.
| Performance Parameter | 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) | Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) |
| Assay Principle | Direct, single-enzyme reaction[1] | Coupled, two-enzyme reaction (α-amylase and α-glucosidase)[3][5] |
| Linearity | Up to 820 U/L (300s measurement) or 1450 U/L (120s measurement)[10] | Up to 2000 - 2200 U/L[3][4] |
| Precision (CV%) | Within-run: < 2.0%Between-run: < 3.0%[1] | Within-run: 1.4% - 2.6%Day-to-day: 1.9% - 2.8%[9] |
| Sensitivity | Detection limit: 2.9 U/L[10]. Reported to have greater sensitivity than EPS-G7[1]. | Detection limit: 1 U/L[4]. Under specific conditions, 1 U/L gives a ΔAbs/min of 0.0002[5]. |
| Lag Phase | No lag phase reported[1][10] | A lag phase of 2 minutes is typically used[9] |
| Reagent Stability | Longer stability reported (e.g., 21 days at 4°C)[1] | On-analyzer stability of 28-35 days[4] |
| Interference | No significant interference from:- Bilirubin (≤ 630 µmol/L)- Hemoglobin (≤ 6 g/L)- Triacylglycerols (≤ 30 mmol/L)- Glucose (≤ 120 mmol/L)[10] | No significant interference from:- Bilirubin (≤ 610 µmol/L)- Hemoglobin (≤ 2.95 g/L)- Triacylglycerols (≤ 30 mmol/L)- Glucose (≤ 100 mmol/L)[9] |
| Special Features | Simpler reagent composition (no auxiliary enzymes)[1] | The ethylidene block prevents non-specific hydrolysis[5][6]. Can be paired with antibodies to specifically measure pancreatic amylase[3][4]. |
Experimental Protocols
The following are generalized protocols. Researchers should always refer to the specific instructions provided by the reagent manufacturer.
General Protocol for CNP-G3 Amylase Assay
This protocol is adapted from the principles described for direct amylase assays.[10]
-
Reagent Preparation: Prepare the CNP-G3 working solution containing the substrate (e.g., 2.25 mmol/L CNP-G3), buffer (e.g., 50 mmol/L MES, pH 6.28), sodium chloride (310 mmol/L), and calcium chloride (5.0 mmol/L).[10]
-
Assay Setup:
-
Pipette the required volume of the working solution into a cuvette.
-
Pre-incubate the solution to the desired reaction temperature (e.g., 37°C).
-
-
Reaction Initiation:
-
Add the sample (serum, plasma, or urine) to the cuvette.
-
Mix thoroughly and immediately start the measurement.
-
-
Measurement:
-
Monitor the increase in absorbance at 405 nm using a spectrophotometer with a thermostatically controlled cuvette holder.
-
Record the change in absorbance per minute (ΔA/min).
-
-
Calculation: Calculate the α-amylase activity using the molar extinction coefficient of 2-chloro-4-nitrophenol (ε = 12.9 cm²/µmol) and the assay parameters.[11]
Activity (U/L) = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)
General Protocol for EPS-G7 Amylase Assay
This protocol is based on the principles of the coupled-enzyme IFCC reference method adaptation.[4][9]
-
Reagent Preparation: The assay typically uses two reagents.
-
Reagent 1 (R1): Contains buffer (e.g., 50 mmol/L HEPES, pH 7.15), α-glucosidase (e.g., ≥ 4 kU/L), and potentially monoclonal antibodies against salivary amylase.[4][9]
-
Reagent 2 (R2): Contains the EPS-G7 substrate (e.g., 3.5 - 4.0 mmol/L), buffer, sodium chloride (e.g., 70 mmol/L), and calcium chloride (e.g., 1 mmol/L).[4][9]
-
-
Assay Setup:
-
Pipette the required volume of Reagent 1 into a cuvette.
-
Add the sample to the cuvette and mix.
-
Incubate for a pre-defined period (e.g., 2-5 minutes) at 37°C to allow for salivary amylase inhibition and temperature equilibration. This is the lag phase.[9]
-
-
Reaction Initiation:
-
Add Reagent 2 to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 405 nm or 415 nm for a fixed period (e.g., 3 minutes).[9]
-
Record the change in absorbance per minute (ΔA/min).
-
-
Calculation: Calculate the α-amylase activity using the molar extinction coefficient of p-nitrophenol and the specific assay parameters provided by the manufacturer.
Comparison Summary
Both CNP-G3 and EPS-G7 are robust and reliable substrates for the routine determination of α-amylase activity. The selection between them depends on the specific needs of the laboratory and the desired assay characteristics.
-
CNP-G3 offers the advantage of a simpler, direct assay without the need for auxiliary enzymes, which can reduce reagent complexity and potential variability.[1] It has been reported to have greater sensitivity and excellent reagent stability.[1] The absence of a lag phase can also contribute to a faster turnaround time.[1][10]
-
EPS-G7 is the basis for methods adapted from the IFCC reference procedure , providing excellent correlation with established standards.[9] Its key advantages include a higher linearity range , making it suitable for samples with very high amylase activity, and the protective ethylidene group that enhances substrate stability against non-specific degradation.[4][5][6] Furthermore, the ability to pair it with antibodies allows for the specific measurement of pancreatic α-amylase, which is a significant advantage in clinical diagnostics.[3]
Ultimately, both substrates provide precise and accurate results. Laboratories should consider factors such as desired linearity, need for pancreatic specificity, cost, and compatibility with their automated analyzer platforms when making a selection.
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sclavodiagnostics.com [sclavodiagnostics.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. corelabsupplies.com [corelabsupplies.com]
- 6. Ethylidene-4-Nitrophenyl-α-D-Maltoheptaoside (EPS) is a blocked, chromogenic substrate that enables the specific, sensitive, and kinetic measurement of endo-acting α-amylase activity [carbomenu.com]
- 7. α-Amylase (α-AMY) Assay Kit (EPS-G7 Method) (Serum and Urine) - Profacgen [profacgen.com]
- 8. 4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside | 96597-16-9 | EN45922 [biosynth.com]
- 9. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chromogenic Substrates for Alpha-Amylase Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food production and drug development. Chromogenic substrates have become a cornerstone for these assays due to their convenience, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of commonly used chromogenic substrates for alpha-amylase, supported by performance data and detailed experimental protocols.
Introduction to Alpha-Amylase and Chromogenic Assays
Alpha-amylase (EC 3.2.1.1) is an enzyme that catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen, yielding smaller sugars such as maltose, maltotriose, and dextrins. Its activity is a key indicator in various biological and industrial processes.
Chromogenic assays for alpha-amylase utilize substrates that, upon enzymatic cleavage, release a chromophore. The resulting change in color intensity is directly proportional to the alpha-amylase activity and can be quantified spectrophotometrically. The choice of substrate can significantly impact the assay's sensitivity, specificity, and practicality.
Comparison of Key Chromogenic Substrates
Several types of chromogenic substrates are commercially available, each with a distinct mechanism of action. The most prominent categories include nitrophenyl-based oligosaccharides and dye-coupled polysaccharides.
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
CNP-G3 is a direct chromogenic substrate. Alpha-amylase hydrolyzes the glycosidic bond, directly releasing the chromophore 2-chloro-4-nitrophenol (CNP), which can be measured at 405 nm. This direct measurement simplifies the assay as it does not require auxiliary enzymes.
Blocked p-Nitrophenyl Maltooligosaccharides
These substrates, such as 4,6-ethylidene(G7)-p-nitrophenyl(G1)-α,D-maltoheptaoside (EPS-G7) and other blocked p-nitrophenyl (PNP) oligosaccharides, have a blocking group at the non-reducing end to prevent cleavage by exo-enzymes like α-glucosidase. The assay proceeds in a two-step reaction:
-
Alpha-amylase internally cleaves the oligosaccharide chain.
-
Auxiliary enzymes (α-glucosidase and/or glucoamylase) present in the reagent mix then hydrolyze the smaller, unblocked fragments, releasing p-nitrophenol (PNP). The increase in absorbance is monitored at around 405 nm.
Dye-Coupled Insoluble Substrates
These substrates consist of a polysaccharide, such as starch or amylose, covalently linked to a dye, like Remazolbrilliant Blue or Amylose Azure. In their insoluble form, they are not detectable. When alpha-amylase hydrolyzes the polysaccharide backbone, soluble dye-labeled fragments are released into the solution. The color intensity of the supernatant after centrifugation is proportional to the enzyme's activity and is typically measured at a wavelength around 595 nm.
Performance Comparison
The selection of a suitable chromogenic substrate depends on the specific requirements of the assay, such as sensitivity, reagent stability, and tolerance to interfering substances. The following table summarizes key performance characteristics based on available data.
| Feature | 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 4,6-ethylidene(G7)-p-nitrophenyl(G1)-α,D-maltoheptaoside (EPS-G7) | Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) | Dye-Coupled Substrates (e.g., Amylose Azure) |
| Assay Principle | Direct, single-step enzymatic reaction. | Indirect, two-step enzymatic reaction with auxiliary enzymes. | Indirect, two-step enzymatic reaction with auxiliary enzymes. | Release of soluble dyed fragments from an insoluble substrate. |
| Wavelength | 405 nm | 405 nm | 400-405 nm | ~595 nm |
| Precision | Within-run CV < 2%, Between-run CV < 3% | Within-batch CV < 1.1%, Between-batch CV < 3.3% | Data not consistently reported in comparative studies. | CV ≈ 4% |
| Sensitivity | Higher sensitivity compared to EPS-G7. 5-10 fold higher sensitivity than the DNS assay. | Generally good sensitivity for clinical applications. | High purity available for research applications. | Good for direct assays of various biological samples. |
| Reagent Stability | Longer reagent stability (e.g., 21 days at 4°C). | Stable for at least 10 days at 2-8°C. | Stability depends on formulation; can be stored frozen. | Stable for 6 months at 2-8°C. |
| Common Interferences | Hemolysis can cause interference. Less interference from pigmented compounds compared to DNS assay. | Generally low interference from glucose, bilirubin, and hemoglobin. | Potential for interference from colored samples. | Hyperlipemic samples may cause precipitation of the dye-labeled product. |
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
The following diagrams illustrate the enzymatic reactions for the different classes of chromogenic substrates.
Caption: Reaction mechanism of CNP-G3.
Caption: Reaction mechanism of blocked PNP substrates.
Caption: Reaction mechanism of dye-coupled substrates.
General Experimental Workflow
The workflow for comparing different chromogenic substrates for alpha-amylase activity generally follows the steps outlined below.
Caption: General experimental workflow for comparison.
Experimental Protocols
The following are generalized protocols for conducting a comparative study of alpha-amylase activity using different chromogenic substrates. Specific concentrations and incubation times may need to be optimized based on the enzyme source and activity.
Materials
-
Alpha-amylase standard solution
-
Chromogenic substrates:
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
-
4,6-ethylidene(G7)-p-nitrophenyl(G1)-α,D-maltoheptaoside (EPS-G7) kit (containing substrate and auxiliary enzymes)
-
Blocked p-nitrophenyl maltoheptaoside (BPNPG7) with accompanying auxiliary enzymes
-
Amylose Azure or other dye-coupled substrate
-
-
Assay buffers (as recommended by substrate manufacturer, typically around pH 6.0-7.0)
-
Microplate reader
-
96-well microplates
-
Incubator
Protocol for Nitrophenyl-Based Substrates (CNP-G3, EPS-G7, BPNPG7)
-
Reagent Preparation: Prepare working solutions of each substrate and the alpha-amylase sample in the appropriate assay buffer. For blocked substrates, ensure the reagent solution contains the necessary auxiliary enzymes as per the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer and substrate solution.
-
Sample: Alpha-amylase sample and assay buffer.
-
Control: A known concentration of alpha-amylase standard.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to the sample and control wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength (405 nm for nitrophenyl substrates) and temperature. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min) for each well. Subtract the rate of the blank from the sample and control rates. Determine the alpha-amylase activity based on the molar extinction coefficient of the released chromophore.
Protocol for Dye-Coupled Substrates
-
Reagent Preparation: Prepare a suspension of the dye-coupled substrate in the appropriate assay buffer. Prepare the alpha-amylase sample.
-
Reaction Setup: In microcentrifuge tubes, combine the alpha-amylase sample with the substrate suspension. Include a blank with buffer instead of the enzyme.
-
Incubation: Incubate the tubes at the desired temperature with agitation for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a basic solution) or by placing the tubes on ice.
-
Centrifugation: Centrifuge the tubes to pellet the unreacted insoluble substrate.
-
Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at the appropriate wavelength (e.g., 595 nm).
-
Data Analysis: Subtract the absorbance of the blank from the sample readings. The alpha-amylase activity is proportional to the measured absorbance.
Conclusion
The choice of a chromogenic substrate for alpha-amylase measurement is a critical decision that influences the performance and reliability of the assay. Direct substrates like CNP-G3 offer a simpler workflow, while blocked substrates such as EPS-G7 provide high specificity and stability. Dye-coupled substrates are a robust alternative for various sample types. Researchers should consider the specific needs of their application, including required sensitivity, sample matrix, and throughput, when selecting the most appropriate substrate. The protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision and for designing and executing a comprehensive evaluation of these important analytical tools.
Specificity of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: A Comparative Guide for Glycosidase Activity
For researchers, scientists, and drug development professionals, understanding the specificity of a chromogenic substrate is paramount to ensuring accurate enzymatic analysis. This guide provides a comparative overview of the cross-reactivity of various glycosidases with 2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-G3), a substrate primarily utilized for the quantification of α-amylase activity.
While this compound is extensively documented as a highly specific substrate for α-amylases, leading to the release of 2-chloro-4-nitrophenol upon hydrolysis, which can be measured spectrophotometrically at 405 nm, there is a notable lack of published data on its cross-reactivity with other glycosidases.[1][2][3][4][5][6] The available literature focuses almost exclusively on its application in clinical and research settings for the determination of pancreatic and salivary α-amylase levels.
This guide will summarize the known specificity of CNP-G3 for α-amylase, present a proposed experimental protocol for assessing cross-reactivity, and provide a workflow for such comparative studies.
Comparative Analysis of Glycosidase Activity on this compound
The following table summarizes the known activity of α-amylase on CNP-G3 and highlights the absence of significant reported cross-reactivity from other common glycosidases in the reviewed literature.
| Enzyme Class | Enzyme Example | Substrate Specificity | Reported Activity on this compound |
| Endoglycosidase | α-Amylase (human pancreatic, human salivary) | Hydrolyzes α-1,4-glycosidic bonds in starch and related polysaccharides.[7][8] | High. The substrate is specifically designed for this enzyme.[2][3][4][6] |
| Exoglycosidase | β-Glucosidase | Hydrolyzes terminal, non-reducing β-D-glucosyl residues. | No significant activity reported in the literature. |
| Endoglycosidase | Cellulase (Endo-1,4-β-D-glucanase) | Hydrolyzes internal β-1,4-glycosidic bonds in cellulose. | No significant activity reported in the literature. |
| Disaccharidase | Maltase | Hydrolyzes maltose into two glucose molecules. | No significant activity reported in the literature. |
| Disaccharidase | Sucrase | Hydrolyzes sucrose into glucose and fructose. | No significant activity reported in the literature. |
Experimental Protocols
Below are detailed methodologies for the determination of α-amylase activity and a proposed protocol for assessing the cross-reactivity of other glycosidases with this compound.
Protocol for Determination of α-Amylase Activity
This protocol is adapted from established methods for the colorimetric determination of α-amylase activity.[1][6]
Materials:
-
This compound (CNP-G3) substrate solution (e.g., 2.25 mmol/L)
-
Buffer solution (e.g., 50 mmol/L 4-morpholinoethanesulphonic acid (MES), pH 6.28)
-
Calcium chloride (CaCl₂) solution (e.g., 5.0 mmol/L)
-
Sodium chloride (NaCl) solution (e.g., 310 mmol/L)
-
α-Amylase standard solutions (various concentrations)
-
Test samples containing α-amylase
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation: Prepare a working reagent solution by combining the buffer, CaCl₂, and NaCl solutions. Just before the assay, dissolve the CNP-G3 in the working reagent to the final desired concentration.
-
Assay Setup:
-
Pipette 20 µL of the α-amylase standard solutions and test samples into separate wells of a 96-well microplate.
-
Include a blank control containing 20 µL of buffer or deionized water instead of the enzyme.
-
-
Enzymatic Reaction:
-
Pre-warm the microplate and the CNP-G3 working reagent to 37°C.
-
Initiate the reaction by adding 200 µL of the pre-warmed CNP-G3 working reagent to each well.
-
Mix gently and incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
The rate of increase in absorbance is directly proportional to the α-amylase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each standard and sample by subtracting the blank reading.
-
Generate a standard curve by plotting the reaction rate of the α-amylase standards against their known concentrations.
-
Determine the α-amylase concentration in the test samples by interpolating their reaction rates from the standard curve.
-
Proposed Protocol for Assessing Glycosidase Cross-Reactivity
This proposed protocol adapts the α-amylase assay to test for the activity of other glycosidases on CNP-G3.
Materials:
-
Same materials as for the α-amylase assay.
-
A panel of glycosidases to be tested (e.g., β-glucosidase, cellulase, maltase, sucrase) at a known concentration.
-
Positive control: α-amylase.
Procedure:
-
Enzyme Preparation: Prepare solutions of each glycosidase to be tested at a concentration equivalent to a known activity unit or molar concentration of the α-amylase positive control.
-
Assay Setup:
-
In a 96-well microplate, set up wells for each glycosidase to be tested.
-
Include a positive control (α-amylase) and a negative control (blank with no enzyme).
-
Pipette 20 µL of each enzyme solution into their respective wells.
-
-
Enzymatic Reaction:
-
Follow the same procedure as for the α-amylase assay: add 200 µL of the pre-warmed CNP-G3 working reagent to each well and incubate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm over time.
-
Calculate the rate of reaction (ΔAbs/min) for each enzyme.
-
Compare the reaction rates of the tested glycosidases to that of the α-amylase positive control. The cross-reactivity can be expressed as a percentage of the α-amylase activity.
-
Experimental Workflow Diagram
The following diagram illustrates the proposed experimental workflow for testing the cross-reactivity of various glycosidases with this compound.
Caption: Workflow for Glycosidase Cross-Reactivity Testing with CNP-G3.
References
- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-nitrophenyl ?-D-maltotrioside - Applications - CAT N°: 34459 [bertin-bioreagent.com]
- 3. 2-Chloro-4-nitrophenyl-α-D-maltotrioside, 100MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Amylase: an enzyme specificity found in various families of glycoside hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Amylase: an enzyme specificity found in various families of glycoside hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Commercial CNP-G3 Assay Kits for α-Amylase Activity
For researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and related enzymatic pathways, the accurate quantification of α-amylase activity is paramount. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) assay has emerged as a widely adopted method due to its simplicity and direct colorimetric readout. This guide provides a comparative overview of the performance characteristics of various commercially available CNP-G3 assay kits, based on publicly available data.
Principle of the CNP-G3 Assay
The CNP-G3 assay is a kinetic colorimetric method used for the quantitative determination of α-amylase activity. The fundamental principle involves the enzymatic hydrolysis of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. This reaction cleaves CNP-G3, releasing the chromophore 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and is measured by the increase in absorbance at 405 nm.
Below is a diagram illustrating the enzymatic reaction central to the CNP-G3 assay.
Caption: Enzymatic cleavage of CNP-G3 by α-amylase.
Performance Characteristics of Commercial Kits
The following table summarizes the performance characteristics of several commercially available CNP-G3 assay kits. The data presented is compiled from the manufacturers' product information and should be considered as such. Independent, head-to-head comparative studies are limited in the public domain.
| Manufacturer/Kit | Linearity (U/L) | Sensitivity (LOD, U/L) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Bioline Diagnostics | 2.5 - 2000[1] | 2.5[1] | Not Specified | Not Specified |
| Vanguard | Up to 2000[2] | ≥ 1[2] | < 2[2] | < 3[2] |
| Generic AMYLASE CNPG3 | Up to 1200[3] | 3.3[3] | Not Specified | Not Specified |
| LIBIOS | Not Specified | 2.5[4] | Not Specified | Not Specified |
| Pointe Scientific | 1 - 2000 | 1 U/L gives a ΔAbs./min of 0.0003 | Not Specified | Not Specified |
| Chronolab | 0.2439 - 2200[5] | 0.2439[5] | Not Specified | Not Specified |
| BIOLABO | 6 - 3000 | Approx. 3 | 1.7 - 3.7 | 2.4 - 3.6 |
| Generic Alpha Amylase | 3 - 2000[6] | 3[6] | Not Specified | Not Specified |
Experimental Protocols
While specific protocols may vary slightly between manufacturers, the general workflow for a CNP-G3 based α-amylase assay is consistent. Below is a generalized experimental protocol and a corresponding workflow diagram.
General Experimental Protocol:
-
Reagent Preparation: Most commercial CNP-G3 assay kits provide a ready-to-use liquid reagent. If provided as a powder, reconstitute according to the manufacturer's instructions. Allow the reagent to equilibrate to the reaction temperature (typically 37°C).
-
Sample Preparation: Use unhemolyzed serum or plasma as the sample. Anticoagulants such as citrate and EDTA should be avoided as they can chelate calcium ions, which are essential for α-amylase activity.[7] Urine samples may also be used, but may require pH adjustment and dilution as per the kit's instructions.[3]
-
Assay Procedure:
-
Pipette the CNP-G3 reagent into a cuvette.
-
Pre-incubate the reagent at the assay temperature (e.g., 37°C) for a specified time (e.g., 1 minute).[3]
-
Add the sample to the cuvette and mix gently.
-
Immediately start monitoring the change in absorbance at 405 nm using a spectrophotometer with a temperature-controlled cuvette holder.
-
Record the absorbance at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 3 minutes).[3]
-
-
Calculation of α-Amylase Activity:
-
Calculate the mean change in absorbance per minute (ΔAbs/min).
-
The α-amylase activity in the sample is calculated using the following formula:
-
Amylase Activity (U/L) = (ΔAbs/min) x Factor
-
The factor is specific to the assay conditions (e.g., total volume, sample volume, molar extinction coefficient of CNP, and light path) and is typically provided in the kit's manual.
-
-
The following diagram illustrates a typical experimental workflow for a CNP-G3 assay.
Caption: A typical workflow for α-amylase measurement.
Concluding Remarks
The CNP-G3 assay offers a robust and straightforward method for determining α-amylase activity. While the performance characteristics of commercial kits appear to be broadly similar based on manufacturer-provided data, researchers should carefully consider the specific requirements of their experiments, such as the expected range of enzyme activity and the required sensitivity, when selecting a kit. For critical applications, it is advisable to perform in-house validation of the chosen kit to ensure it meets the specific needs of the research. The provided experimental protocol and workflow offer a general guideline for performing these assays.
References
Advantages of direct assays using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside
In the landscape of enzyme activity assays, the direct measurement of alpha-amylase using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside (CNPG3) stands out for its simplicity, sensitivity, and robustness. This guide provides a comprehensive comparison of the CNPG3 method against other common alpha-amylase assays, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Unveiling the Superiority of a Direct Approach
The CNPG3 assay is a direct chromogenic method that eliminates the need for ancillary enzymes, a common requirement in coupled-enzyme assays.[1][2][3] Alpha-amylase directly cleaves the CNPG3 substrate, releasing 2-chloro-4-nitrophenol (CNP), a chromophore that can be readily measured spectrophotometrically at 405 nm.[4][5] The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample.[6] This direct mechanism contributes to fewer potential interferences and a more streamlined workflow.[2][4]
Alternatives to the CNPG3 assay often involve more complex and less direct measurement techniques. Traditional methods, such as the starch-iodine assay, are based on the disappearance of the starch-iodine complex and are prone to poor reproducibility.[7][8] The dinitrosalicylic acid (DNS) method, another common alternative, measures the reducing sugars produced from starch hydrolysis but can be affected by interfering substances and pigmentation in the sample.[9][10] Other chromogenic substrates, like 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-alpha-D-maltoheptaoside (EPS-G7), are also used but may have limitations in terms of reagent stability.[1]
Performance at a Glance: CNPG3 vs. Alternatives
The advantages of the CNPG3 assay become evident when comparing its performance characteristics with other methods.
| Parameter | CNPG3 Assay | Starch-Iodine Assay | DNS Assay | EPS-G7 Assay |
| Principle | Direct Chromogenic | Iodometric | Colorimetric (Reducing Sugars) | Chromogenic (Coupled Enzyme) |
| Enzymes Required | Alpha-Amylase only | Alpha-Amylase only | Alpha-Amylase only | Alpha-Amylase & Auxiliary Enzymes |
| Detection Wavelength | 405 nm[4][6] | ~570 nm | 540 nm | 405 nm |
| Linearity | Up to 2000 U/L[11] | Narrow | Moderate | Good |
| Sensitivity | High (LOD as low as 1 U/L)[11] | Low | Moderate to High | High |
| Precision (CV%) | Intra-assay < 2%, Inter-assay < 3%[1][11] | Poor | Moderate | Good |
| Reagent Stability | High (e.g., 21 days at 4°C)[1] | Low | Moderate | Low (e.g., 2 days at 4°C)[1] |
| Interferences | Minimal from bilirubin and hemoglobin[7][11][12] | High | High (from pigmented samples)[9] | Moderate |
| Workflow | Simple, direct measurement[2][3] | Complex, multiple steps | Multiple steps, boiling required | Multi-step, requires ancillary enzymes |
Visualizing the Process
To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Reaction mechanism of the CNPG3 alpha-amylase assay.
Caption: General experimental workflow for the CNPG3 assay.
Detailed Experimental Protocols
For researchers looking to implement the CNPG3 assay, the following provides a generalized protocol. Specific reagent concentrations and incubation times may vary based on the commercial kit used.
Materials:
-
Spectrophotometer capable of reading at 405 nm with temperature control (37°C)[6][7]
-
Micropipettes and tips
-
Cuvettes or 96-well plates
-
CNPG3 reagent solution (containing CNPG3, buffer, stabilizers)
-
Samples (e.g., serum, plasma)
-
Controls (normal and abnormal)
Procedure:
-
Reagent Preparation: Prepare the CNPG3 working reagent according to the manufacturer's instructions. Ensure the reagent is brought to the assay temperature (typically 37°C).
-
Sample Preparation: Collect serum or plasma samples. Avoid using anticoagulants like citrate, oxalate, or EDTA as they can chelate calcium ions essential for amylase activity.[13]
-
Assay:
-
Pipette a defined volume of the CNPG3 reagent into a cuvette or well.
-
Pre-incubate the reagent at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.[7]
-
Add a small volume of the sample to the reagent, mix gently, and immediately start the measurement.
-
-
Measurement:
-
Calculation:
-
Calculate the mean change in absorbance per minute (ΔAbs/min).
-
The alpha-amylase activity (U/L) is calculated using the following formula:
-
Activity (U/L) = (ΔAbs/min) x Factor
-
The factor is specific to the assay conditions (e.g., molar absorptivity of CNP, sample and reagent volumes, and path length).
-
-
Conclusion
The direct assay for alpha-amylase using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside offers significant advantages in terms of simplicity, speed, precision, and stability over traditional and other chromogenic methods.[1][3] Its direct nature minimizes potential interferences and simplifies the experimental workflow, making it an ideal choice for high-throughput screening and routine diagnostic applications. The robust performance characteristics, as highlighted in this guide, provide a strong rationale for its adoption in research and clinical settings.
References
- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a direct assay for alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sclavodiagnostics.com [sclavodiagnostics.com]
- 5. 2-Chloro-4-nitrophenyl-α-D-maltotrioside, 100MG | Labscoop [labscoop.com]
- 6. bioactiva.com [bioactiva.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. parikshabio.com [parikshabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 12. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biolinediagnostics.com [biolinediagnostics.com]
Inter-laboratory Comparison of Alpha-Amylase Measurements with CNP-G3: A Comparative Guide
This guide provides a comprehensive comparison of the 2-chloro-p-nitrophenyl-alpha-D-maltotrioside (CNP-G3) method for the quantitative determination of alpha-amylase activity. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocol, presents performance data from various sources, and contrasts the method with an alternative, the IFCC-recommended EPS-G7 method.
Principle of the CNP-G3 Method
The CNP-G3 method is a direct chromogenic assay for measuring alpha-amylase activity. The principle lies in the enzymatic hydrolysis of the substrate, 2-chloro-p-nitrophenyl-alpha-D-maltotrioside (CNP-G3), by alpha-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromogenic substance. The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample and is measured spectrophotometrically at 405 nm.[1][2][3][4]
The enzymatic reaction is as follows:
10 CNPG3 --(α-amylase)--> 9 CNP + 1 CNPG2 + 9 G3 + G[2][4][5]
Where:
-
CNPG3: 2-chloro-4-nitrophenyl-α-D-maltotrioside
-
CNP: 2-chloro-4-nitrophenol
-
CNPG2: 2-chloro-4-nitrophenyl-α-D-maltoside
-
G3: Maltotriose
-
G: Glucose
Experimental Protocols
Below is a generalized experimental protocol for the manual measurement of alpha-amylase using the CNP-G3 reagent. Automated analyzers will have specific protocols.
Materials:
-
Pipettes
-
Test tubes
Procedure:
-
Bring the CNP-G3 reagent and samples to room temperature.[5]
-
Pre-incubate the reagent at 37°C for at least 5 minutes.[8]
-
Add 25 µL of the sample (serum, plasma, or diluted urine) to the cuvette.[1][5]
-
Mix gently and start a timer.
-
Incubate the mixture at 37°C.[1]
-
After an initial lag phase (e.g., 60 or 90 seconds), measure the change in absorbance at 405 nm per minute (ΔOD/min) over a defined period (e.g., 2-3 minutes).[1][5][8]
-
Calculate the alpha-amylase activity using a pre-determined factor. The calculation is based on the molar absorptivity of 2-chloro-p-nitrophenol.[8]
Calculation Example: Activity (U/L) = ΔOD/min x Factor[1] The factor is specific to the assay conditions (e.g., sample and reagent volumes). For instance, a factor of 3178 has been reported for a specific assay configuration.[8]
Performance Characteristics of the CNP-G3 Method
The performance of the CNP-G3 method for alpha-amylase measurement has been evaluated in various studies and by different reagent manufacturers. The following table summarizes key performance characteristics. It is important to note that performance can vary between laboratories and with different automated analyzers.[1][9]
| Performance Characteristic | Reported Values |
| Linearity | Up to 1000 U/L, 1200 U/L, or 2000 U/L.[1][7][10] Samples with higher concentrations should be diluted.[1][7] |
| Sensitivity (Lower Limit of Detection) | Estimated at 1 U/L, 3 U/L, or 3.3 U/L.[1][7][10] |
| Precision (Within-Run / Intra-assay) | CV < 2% to 4.4% have been reported.[9][10] |
| Precision (Between-Run / Inter-assay) | CV < 3% to 4.2% have been reported.[9][10] |
| Interfering Substances | Minimal interference from bilirubin (up to 20-40 mg/dL), hemoglobin (up to 500 mg/dL), and lipemia/triglycerides (up to 1000 mg/dL).[1][7][8][10] Anticoagulants that chelate calcium (e.g., citrate, oxalate, EDTA) can inhibit amylase activity.[4][5] |
| Method Comparison | Good correlation (r > 0.98) with other amylase measurement methods has been demonstrated.[11] |
Comparison with an Alternative Method: IFCC EPS-G7
The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommends a reference method for alpha-amylase measurement that utilizes 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) as the substrate.[12]
Principle of the IFCC EPS-G7 Method: Alpha-amylase hydrolyzes the EPS-G7 substrate to produce smaller fragments. These fragments are then further hydrolyzed by α-glucosidase, an auxiliary enzyme in the reagent, to release p-nitrophenol. The rate of p-nitrophenol formation is measured spectrophotometrically at 405 nm and is proportional to the alpha-amylase activity.[12]
The following table provides a comparison between the CNP-G3 method and the IFCC-recommended EPS-G7 method.
| Feature | CNP-G3 Method | IFCC EPS-G7 Method |
| Substrate | 2-chloro-p-nitrophenyl-alpha-D-maltotrioside | 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside |
| Principle | Direct cleavage of substrate by alpha-amylase to produce a chromophore.[1][3] | Two-step enzymatic reaction involving alpha-amylase and α-glucosidase.[12] |
| Auxiliary Enzymes | Not required.[8] | Requires α-glucosidase. |
| Advantages | Simpler reaction, potentially fewer interferences from auxiliary enzyme impurities.[8] | Recommended as the reference method by the IFCC. |
| Linearity | Generally up to 1000-2000 U/L.[1][7][11][10] | Reported to be linear up to approximately 1988 U/L. |
Visualized Workflows and Pathways
The following diagrams illustrate the enzymatic reaction of the CNP-G3 method and a typical experimental workflow.
Caption: Enzymatic reaction of the CNP-G3 method for alpha-amylase measurement.
Caption: A typical experimental workflow for alpha-amylase measurement using the CNP-G3 method.
References
- 1. bioactiva.com [bioactiva.com]
- 2. biolabo.fr [biolabo.fr]
- 3. sclavodiagnostics.com [sclavodiagnostics.com]
- 4. chronolab.com [chronolab.com]
- 5. biolabo.fr [biolabo.fr]
- 6. biolinediagnostics.com [biolinediagnostics.com]
- 7. precisionbiomed.in [precisionbiomed.in]
- 8. corelabsupplies.com [corelabsupplies.com]
- 9. researchgate.net [researchgate.net]
- 10. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. msa.sm.ee [msa.sm.ee]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside, a chromogenic substrate often used in biochemical assays. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1] This compound should not be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dusts are generated.[1][2] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin exposure. |
Always handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Carefully collect the this compound waste, including any unused product and contaminated disposable materials (e.g., weigh boats, pipette tips).
-
Place the waste into a designated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols as required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.
-
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[1][3][4]
-
Containment: Prevent the spill from spreading and keep it away from drains and surface waters.[1][3][4][5]
-
Cleanup:
-
Decontamination: Thoroughly clean the contaminated area with an appropriate solvent or detergent and water.[1] Collect the cleaning materials for disposal as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4-nitrophenyl-beta-D-maltotrioside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-nitrophenyl-beta-D-maltotrioside. Adherence to these procedures is vital for ensuring a safe laboratory environment. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), it is recommended to handle it with the care afforded to all laboratory chemicals, particularly in light of the potential hazards associated with its structural analog, 2-chloro-4-nitrophenol, which can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[2][3] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are close to the workstation.[1]
-
Dispensing: Avoid the creation of dust or aerosols when handling the solid compound. Use appropriate tools for transferring the chemical.
-
During Use: Keep containers of this compound tightly closed when not in use.[1][3] Avoid all personal contact, including inhalation of any dust or vapors.[3][5] Do not eat, drink, or smoke when using this product.[1]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5] Decontaminate all surfaces and equipment used. Remove and wash contaminated clothing before reuse.[5]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[5][6]
-
Waste Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, sweep up and shovel the solid waste into suitable containers for disposal.[1][7] Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.[5] Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
